17,17-Dimethyllinoleic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H36O2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(8Z,11Z)-17,17-dimethyloctadeca-8,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-20(2,3)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(21)22/h4-5,8,10H,6-7,9,11-18H2,1-3H3,(H,21,22)/b5-4-,10-8- |
InChI-Schlüssel |
QAJIADVQGCMIER-BXPWTJTASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of Novel Fatty Acids: A Hypothetical Case Study of 17,17-Dimethyllinoleic Acid
Introduction
The identification and structural elucidation of novel fatty acids are critical endeavors in lipidomics, with implications for drug development, nutritional science, and our understanding of biological systems. This guide provides a comprehensive overview of the methodologies and analytical strategies required to characterize a novel fatty acid, using the hypothetical molecule "17,17-dimethyllinoleic acid" as a case study. While specific data for this exact compound is not publicly available, this document outlines the systematic approach researchers would employ for its structural determination, from initial isolation to definitive confirmation.
The proposed structure of this compound—a derivative of linoleic acid with two methyl groups on the antepenultimate carbon—presents unique analytical challenges. This guide will detail the multifaceted approach necessary to confirm its fatty acyl chain length, the position and geometry of its double bonds, and the location of the gem-dimethyl group.
Proposed Structure and Analytical Strategy
The hypothetical this compound is an octadecadienoic acid with the following presumed structure:
Linoleic acid is an 18-carbon fatty acid with two double bonds. The standard nomenclature is cis,cis-9,12-octadecadienoic acid.
Our analytical workflow is designed to systematically determine the complete structure of this molecule.
Experimental Protocols
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
Total lipids would be extracted from the source material using a modified Folch or Bligh-Dyer method. The resulting lipid extract is then saponified to release the free fatty acids, which are subsequently methylated to form fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis. This derivatization increases the volatility of the fatty acids, a prerequisite for GC analysis.[1]
Protocol:
-
Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.
-
After centrifugation, collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to saponify the lipids.
-
Add boron trifluoride-methanol solution and heat to methylate the free fatty acids.
-
Extract the resulting FAMEs with hexane (B92381) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for fatty acid analysis, providing information on the chain length and degree of unsaturation.[1][2][3] The FAMEs are separated based on their boiling points and polarity on a GC column and subsequently ionized and fragmented in the mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: Agilent J&W DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or similar polar column.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
High-Resolution Mass Spectrometry (HRMS)
To determine the exact elemental composition, the purified fatty acid (or its methyl ester) would be analyzed by high-resolution mass spectrometry, typically using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Derivatization for Double Bond and Branch Point Localization
While standard FAME analysis by GC-MS is excellent for determining chain length and unsaturation, it is often insufficient for pinpointing the exact location of double bonds or alkyl branches.[4] To overcome this, the fatty acid is derivatized to a form that yields diagnostic ions upon fragmentation in the mass spectrometer. Common derivatizing agents include:
-
Dimethyl Disulfide (DMDS): Forms an adduct across the double bonds. Cleavage between the two sulfur atoms in the mass spectrometer reveals the original double bond position.
-
4,4-Dimethyloxazoline (DMOX) and Picolinyl Esters: These derivatives produce a series of fragment ions that allow for the localization of double bonds, methyl branches, and other functional groups along the fatty acid chain.[4]
Protocol for DMOX Derivatization:
-
Convert the fatty acid to its corresponding DMOX derivative by reacting with 2-amino-2-methyl-1-propanol.
-
Analyze the DMOX derivative by GC-MS using the conditions described above.
Data Presentation and Interpretation
Expected GC-MS Data
The FAME of this compound would elute at a specific retention time on the GC column. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.
| Parameter | Expected Value for 17,17-Dimethyl-C18:2 FAME |
| Molecular Formula | C21H38O2 |
| Molecular Weight | 322.53 g/mol |
| Retention Time | Expected to be slightly longer than standard C18:2 FAME |
| Key MS Fragments | m/z 322 (M+), fragments indicating loss of methoxy (B1213986) group, etc. |
Expected DMOX Derivative MS/MS Data
The mass spectrum of the DMOX derivative is particularly informative. A continuous series of ions separated by 14 amu (representing methylene (B1212753) groups) is expected. Gaps or specific fragment ions in this series would indicate the positions of the double bonds and the gem-dimethyl group. For a cis-9, cis-12 double bond configuration and a 17,17-dimethyl group, specific fragmentation patterns would be anticipated.
| Structural Feature | Expected Diagnostic Ions (m/z) |
| Double Bond at C9-C10 | Gap of 12 amu between m/z 196 and 208 |
| Double Bond at C12-C13 | Gap of 12 amu between m/z 236 and 248 |
| Gem-dimethyl at C17 | Characteristic fragmentation pattern near the molecular ion |
Expected NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information.[2] 1H and 13C NMR would be crucial for confirming the positions of the double bonds, their stereochemistry (cis/trans), and the location of the gem-dimethyl group.
| Proton (1H NMR) | Expected Chemical Shift (ppm) | Multiplicity |
| Olefinic protons (-CH=CH-) | 5.3 - 5.4 | Multiplet |
| Methylene protons (-CH2-) adjacent to double bonds | ~2.0 | Multiplet |
| Methylene protons of the aliphatic chain | 1.2 - 1.4 | Multiplet |
| Terminal methyl protons of gem-dimethyl group | ~0.8-0.9 | Singlet |
| Carboxylic acid proton (-COOH) | 10 - 12 | Singlet |
| Carbon (13C NMR) | Expected Chemical Shift (ppm) |
| Carboxyl carbon (-COOH) | ~180 |
| Olefinic carbons (-CH=CH-) | 128 - 132 |
| Quaternary carbon of gem-dimethyl group | ~35-40 |
| Methyl carbons of gem-dimethyl group | ~25-30 |
Structure Confirmation via Total Synthesis
The ultimate proof of structure for a novel natural product is its total synthesis.[5] A synthetic route would be devised to produce this compound with a defined stereochemistry. The spectroscopic data (NMR, MS) and chromatographic behavior (GC, HPLC) of the synthetic compound would then be compared to that of the isolated natural product. An exact match would provide unequivocal confirmation of the proposed structure.
Conclusion
The structure elucidation of a novel fatty acid such as the hypothetical this compound requires a multi-pronged analytical approach. The combination of chromatographic separation, mass spectrometric fragmentation analysis (particularly after derivatization), and nuclear magnetic resonance spectroscopy allows for a detailed structural assignment. Ultimately, total synthesis provides the definitive confirmation. This guide outlines the robust and systematic workflow that would be employed by researchers in the field to confidently characterize new lipid entities, paving the way for further investigation into their biological roles and potential applications.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource [mdpi.com]
- 3. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of novel dimethyl fatty acids in biological systems
An In-depth Technical Guide to the Discovery of Novel Dimethyl Fatty Acids in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are fundamental building blocks of life, serving critical roles as structural components of cell membranes, energy storage molecules, and potent signaling entities. While straight-chain fatty acids are widely studied, branched-chain fatty acids (BCFAs)—and specifically the subclass of dimethyl fatty acids (DMFAs)—represent a fascinating and underexplored area of lipidomics. These molecules, characterized by two methyl groups along their acyl chain, possess unique physicochemical properties that can influence membrane fluidity, cellular signaling, and metabolic pathways. The discovery of novel DMFAs, particularly from unique biological niches like marine sponges, opens new avenues for understanding biochemical diversity and identifying potential leads for drug development. This guide provides a comprehensive overview of the methodologies used to discover and characterize these novel molecules, their potential biological significance, and the experimental workflows involved.
Newly Discovered Dimethyl Fatty Acids
The exploration of unique biological sources, particularly marine organisms, has led to the identification of several novel dimethyl fatty acids. These discoveries highlight the vast, untapped chemical diversity present in nature.[1][2]
| Discovered Compound | Source Organism | Key Structural Features | Reference |
| 9,13-Dimethyltetradecanoic acid | Caribbean Sponge (Calyx podatypa) | C14 fatty acid with methyl branches at the 9th and 13th carbons. | [1] |
| 10,13-Dimethyltetradecanoic acid | Caribbean Sponge (Calyx podatypa) | C14 fatty acid with methyl branches at the 10th and 13th carbons. A rare, co-occurring isomer. | [1][3] |
| 18,24-Dimethylhexacosanoic acid | Marine Sponge | C26 very-long-chain fatty acid with methyl branches at the 18th and 24th carbons. | [1] |
Experimental Protocols for Discovery and Characterization
The identification of a novel dimethyl fatty acid is a multi-step process that requires rigorous analytical techniques to isolate the molecule and precisely determine its structure.
Total Lipid Extraction
The first step involves extracting the complete lipid profile from the biological sample.
-
Protocol: The Bligh-Dyer method is a common standard.
-
Homogenize the wet biological sample (e.g., 1 g) in a single-phase solution of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v).
-
After a brief period of agitation, add additional chloroform and water to break the mixture into two phases (final ratio of 2:2:1.8).
-
Centrifuge the mixture to achieve clear phase separation.
-
Carefully collect the lower chloroform layer, which contains the total lipids.
-
Dry the lipid extract under a stream of nitrogen gas and store at -80°C until further processing.
-
Saponification and Derivatization
To make fatty acids suitable for gas chromatography, the ester linkages must be cleaved (saponification), and the resulting free fatty acids must be converted into more volatile derivatives.
-
Saponification:
-
Resuspend the dried lipid extract in a solution of 0.5 M KOH in methanol.
-
Heat the mixture at 80-100°C for 1-2 hours to hydrolyze ester bonds, releasing free fatty acids.
-
Acidify the solution (e.g., with HCl) and extract the free fatty acids into an organic solvent like hexane (B92381).
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Purpose: FAMEs are volatile and ideal for initial GC-MS screening to profile the overall fatty acid composition.
-
Protocol (BF₃-Methanol Method):
-
Add 1-2 mL of 14% boron trifluoride (BF₃) in methanol to the dried free fatty acid sample.
-
Heat at 100°C for 5-10 minutes.
-
Add water and extract the resulting FAMEs with hexane for GC-MS analysis.
-
-
-
Derivatization to N-acyl Pyrrolidides:
-
Purpose: This is the critical step for determining the precise location of methyl branches. The pyrrolidide group stabilizes the molecule, leading to predictable fragmentation patterns in the mass spectrometer.[4][5][6]
-
Protocol:
-
Convert the free fatty acids to their corresponding acid chlorides by reacting with oxalyl chloride or thionyl chloride.
-
React the acid chloride intermediate with pyrrolidine (B122466) in a solvent like hexane or toluene.
-
Purify the resulting N-acyl pyrrolidide derivatives, often by thin-layer chromatography (TLC), before GC-MS analysis.[4][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS separates the derivatized fatty acids and provides mass spectra that are used for structural elucidation.
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: 1 µL of the derivatized sample is injected.
-
Temperature Program: A temperature gradient is employed, for example, starting at 150°C, holding for 2 minutes, then ramping up to 300°C at a rate of 4°C/minute.
-
-
Mass Spectrometry (MS) for Structural Elucidation:
-
Principle for Pyrrolidides: During electron ionization (EI) MS, N-acyl pyrrolidides fragment predictably. The molecular ion (M+) is usually visible. A series of prominent fragment ions occurs at intervals of 14 mass units (corresponding to CH₂ groups) starting from the pyrrolidide head group.
-
Locating Methyl Branches: A methyl branch disrupts this regular 14-unit fragmentation pattern. Instead of a 14-unit gap between major ions, there will be a 28-unit gap (CH₂-CH(CH₃)-CH₂). The mass of the ion before this larger gap allows for the precise localization of the methyl-substituted carbon.[8] For example, a diminished peak at m/z 322 flanked by elevated peaks at m/z 308 and m/z 336 points to a methyl group at the C-17 position.[8]
-
Biological Significance and Potential Signaling Pathways
While the specific biological roles of newly discovered DMFAs are still under investigation, insights can be drawn from the known functions of other branched-chain fatty acids (BCFAs). BCFAs are crucial for maintaining membrane fluidity in certain bacteria and are synthesized from branched-chain amino acid (BCAA) precursors.[9][10][11][12]
Hypothesized Biosynthesis Pathway
Dimethyl fatty acids are likely synthesized via modifications to the general BCFA synthesis pathway, which uses primers derived from BCAAs like leucine, isoleucine, and valine.
Potential Signaling Roles of Dimethyl Fatty Acids
Novel fatty acids can exert biological effects through several mechanisms. They can be incorporated into cell membranes, altering fluidity and the function of membrane-bound proteins, or they can act as signaling molecules by binding to specific receptors.
Conclusion and Future Directions
The discovery of novel dimethyl fatty acids underscores the rich biochemical diversity that remains to be explored in the natural world. The technical workflows outlined in this guide, from extraction to advanced mass spectrometry and synthetic confirmation, provide a robust framework for the continued identification and characterization of these unique molecules. Future research should focus on:
-
Broader Screening: Expanding the search for novel DMFAs to a wider range of organisms and environments.
-
Bioactivity Studies: Investigating the biological functions of these fatty acids, including their potential anti-inflammatory, anti-microbial, or metabolic-modulating effects.
-
Biosynthetic Pathway Elucidation: Using isotopic labeling and genetic studies to uncover the specific enzymes responsible for creating the dimethyl structure.
For researchers and drug development professionals, novel DMFAs represent a promising frontier, offering the potential for new biomarkers, therapeutic agents, and a deeper understanding of lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetradecanoic acid, 10,13-dimethyl-, methyl ester | C17H34O2 | CID 554145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of pyrrolidides with other amides for mass spectral determination of structure of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry of fatty acid pyrrolidides [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 11. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biosynthesis Pathways of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl branches on the carbon chain. Predominantly found in the cell membranes of many bacteria, they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors.[1][2][3] The two most common types are the iso and anteiso series, which have a methyl group on the penultimate or antepenultimate carbon, respectively.[1] While bacteria are the primary producers, BCFAs are also synthesized in mammals and plants, where they are involved in various physiological processes.[4][5] This technical guide provides a comprehensive overview of the core biosynthesis pathways of BCFAs, detailing the precursor molecules, key enzymatic reactions, and regulatory mechanisms across different biological systems. It also includes a compilation of quantitative data and detailed experimental protocols for the study of these important biomolecules.
Core Biosynthesis Pathways
The biosynthesis of BCFAs diverges from that of straight-chain fatty acids primarily at the initiation step, utilizing branched-chain primers. These primers are derived from the catabolism of branched-chain amino acids (BCAAs).[6]
Bacterial Biosynthesis of Branched-Chain Fatty Acids
In bacteria, the primary pathway for BCFA synthesis relies on the generation of short, branched-chain acyl-CoA primers from the BCAAs: valine, leucine, and isoleucine.[6]
1. Precursor Formation: The synthesis of BCFA primers begins with the deamination of BCAAs to their corresponding α-keto acids, a reaction catalyzed by a BCAA aminotransferase. These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form the respective acyl-CoA primers:[6][7]
-
Valine → α-ketoisovalerate → Isobutyryl-CoA (primer for iso-even-numbered fatty acids)
-
Leucine → α-ketoisocaproate → Isovaleryl-CoA (primer for iso-odd-numbered fatty acids)
-
Isoleucine → α-keto-β-methylvalerate → 2-Methylbutyryl-CoA (primer for anteiso-odd-numbered fatty acids)
2. Initiation of Fatty Acid Synthesis: The branched-chain acyl-CoA primers are then utilized by a specialized β-ketoacyl-acyl carrier protein (ACP) synthase III , commonly known as FabH , to initiate fatty acid synthesis. FabH catalyzes the condensation of the branched-chain primer with malonyl-ACP.[7][8] The substrate specificity of FabH is a key determinant of the final BCFA profile of the bacterium.[9]
3. Elongation: Following the initial condensation reaction, the growing acyl chain is elongated by the iterative addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FASII) system, which is a complex of discrete, monofunctional enzymes in bacteria.[6]
Mammalian Biosynthesis of Branched-Chain Fatty Acids
While dietary intake is a significant source of BCFAs in mammals, de novo synthesis also occurs, particularly in adipose tissues.[4][10] The mammalian pathway shares similarities with the bacterial system in its use of BCAA-derived precursors.
1. Precursor Generation: Similar to bacteria, BCAA catabolism in mitochondria generates branched-chain acyl-CoAs.[4]
2. Cytosolic Transport and Elongation: These mitochondrial acyl-CoAs are transported to the cytosol, a process that can be facilitated by carnitine acetyltransferase (CrAT). In the cytosol, the multifunctional enzyme fatty acid synthase (FASN) , a type I FAS, elongates these branched primers using malonyl-CoA as the extender unit.[4] The promiscuity of FASN allows it to accept these non-standard primers, leading to the synthesis of monomethyl BCFAs.[4]
Plant Biosynthesis of Branched-Chain Fatty Acids
Plants synthesize a wide array of fatty acids, including BCFAs, although they are generally less abundant than in bacteria. The biosynthesis primarily occurs in the plastids.[5]
1. Precursor Derivation: The precursors for BCFAs in plants are also derived from the catabolism of BCAAs.[5]
2. Fatty Acid Synthesis: The plant fatty acid synthase (FASII) system, which is structurally similar to the bacterial system, is responsible for the elongation of the branched-chain primers.[5] Key enzymes in plant fatty acid synthesis include acetyl-CoA carboxylase (ACCase), which produces malonyl-CoA, and the various components of the FASII complex.[5][11] The regulation of ACCase is a critical control point in plant fatty acid biosynthesis.[5][12]
Regulation of Branched-Chain Fatty Acid Biosynthesis
The synthesis of BCFAs is tightly regulated to ensure appropriate membrane composition in response to environmental cues, particularly temperature.
Regulation in Bacteria
In bacteria such as Bacillus subtilis, the expression of the genes encoding the BCKDH complex is organized in the bkd operon . The transcription of this operon is induced by the presence of BCAAs and is under the control of the transcriptional activator BkdR .[4] Furthermore, cold temperatures can induce the bkd operon, leading to an increased proportion of anteiso-BCFAs, which enhances membrane fluidity at low temperatures.
Another key regulatory mechanism involves the DesK/DesR two-component system . DesK is a membrane-bound sensor kinase that detects changes in membrane fluidity. Upon a decrease in fluidity (e.g., at low temperatures), DesK autophosphorylates and transfers the phosphate (B84403) group to the response regulator DesR. Phosphorylated DesR then acts as a transcriptional activator for genes involved in modifying membrane lipid composition, including those that influence the ratio of different fatty acids.[6][13][14]
Regulation in Mammals and Plants
In mammals, the regulation of BCFA synthesis is linked to the overall control of BCAA catabolism and fatty acid synthesis. Factors that influence FASN activity and the availability of BCAA-derived precursors will impact BCFA production.[4]
In plants, the regulation of fatty acid biosynthesis is complex and involves transcriptional control of key enzymes like ACCase and the components of the FASII complex.[11][15] Transcription factors such as WRI1, FUS3, ABI3, and LEC1 play important roles in this process.[16]
Quantitative Data
The following tables summarize key quantitative data related to branched-chain fatty acid biosynthesis.
Table 1: Kinetic Parameters of Key Enzymes in BCFA Biosynthesis
| Enzyme | Organism | Substrate | Km | Vmax or kcat | Reference |
| Branched-Chain α-Keto Acid Dehydrogenase | Rat Liver | α-Ketoisovalerate | 25 µM | - | [17] |
| Branched-Chain α-Keto Acid Dehydrogenase | Rat Liver | α-Keto-β-methylvalerate | 15 µM | - | [17] |
| Branched-Chain α-Keto Acid Dehydrogenase | Rat Liver | α-Ketoisocaproate | 18 µM | - | [17] |
| FabH | Staphylococcus aureus | Isobutyryl-CoA | 2.1 µM | 1.3 s-1 | [9] |
| FabH | Staphylococcus aureus | Isovaleryl-CoA | 10.2 µM | 0.4 s-1 | [9] |
| FabH | Staphylococcus aureus | Acetyl-CoA | 25.6 µM | 0.04 s-1 | [9] |
| Metazoan Fatty Acid Synthase (mFAS) | Murine | Methylmalonyl-CoA | - | Lower turnover than with malonyl-CoA | [18] |
Table 2: Relative Abundance of Major Branched-Chain Fatty Acids in Selected Bacteria
| Bacterium | Growth Temperature (°C) | Fatty Acid | Relative Abundance (%) | Reference |
| Bacillus subtilis | 37 | iso-C15:0 | 35.2 | [2] |
| Bacillus subtilis | 37 | anteiso-C15:0 | 45.1 | [2] |
| Bacillus subtilis | 37 | iso-C17:0 | 9.8 | [2] |
| Bacillus subtilis | 37 | anteiso-C17:0 | 6.5 | [2] |
| Staphylococcus aureus | 37 | anteiso-C15:0 | 50.3 | [2] |
| Staphylococcus aureus | 37 | iso-C15:0 | 10.1 | [2] |
| Staphylococcus aureus | 37 | anteiso-C17:0 | 14.2 | [2] |
| Staphylococcus aureus | 37 | iso-C17:0 | 4.1 | [2] |
Experimental Protocols
Protocol 1: Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the conversion of fatty acids to their methyl esters (FAMEs) for analysis by GC-MS.[7][19][20]
1. Lipid Extraction: a. Homogenize the biological sample (e.g., bacterial cell pellet, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.[19] b. Add water to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation: a. Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract and heat at 100°C for 5 minutes. b. Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol. Heat at 100°C for 5 minutes. c. Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. d. Vortex and centrifuge to separate the phases. e. Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis: a. Inject an aliquot of the FAMEs extract into the GC-MS system. b. Use a suitable capillary column (e.g., DB-225ms or equivalent) for separation of FAME isomers. c. Program the oven temperature to achieve optimal separation (e.g., initial temperature of 100°C, ramp to 220°C). d. Identify the FAMEs based on their retention times and mass spectra compared to known standards. e. Quantify the individual FAMEs by integrating the peak areas and comparing them to an internal standard.[21]
Protocol 2: In Vitro Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH at 340 nm.[22]
1. Reaction Mixture Preparation (per assay):
-
50 mM potassium phosphate buffer (pH 7.5)
-
2 mM NAD+
-
0.5 mM Coenzyme A
-
0.2 mM Thiamine pyrophosphate (TPP)
-
1 mM MgCl2
-
1 mM of the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate)
2. Enzyme Preparation:
-
Isolate mitochondria from tissue samples or prepare cell lysates from bacteria.
-
The enzyme extract should be kept on ice.
3. Assay Procedure: a. Pre-warm the reaction mixture to 37°C in a cuvette. b. Initiate the reaction by adding the enzyme preparation to the cuvette. c. Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. d. Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1). e. Enzyme activity is typically expressed as nmol of NADH formed per minute per mg of protein.
Protocol 3: Measurement of Membrane Fluidity using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) Fluorescence Polarization
This method assesses membrane fluidity by measuring the rotational mobility of the fluorescent probe DPH embedded in the lipid bilayer.[23][24][25][26][27]
1. Labeling of Membranes: a. Prepare a suspension of cells or isolated membranes (e.g., liposomes, mitochondria) in a suitable buffer. b. Add DPH from a stock solution in tetrahydrofuran (B95107) to a final concentration of 1-2 µM. c. Incubate the mixture at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the membranes.
2. Fluorescence Polarization Measurement: a. Use a fluorescence spectrophotometer or a microplate reader equipped with polarizers. b. Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm. c. Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light. d. A correction factor (G factor) for the instrument's differential response to vertically and horizontally polarized light should be determined using the fluorescent probe in a non-viscous solvent.
3. Calculation of Fluorescence Anisotropy (r):
-
The fluorescence anisotropy (r) is calculated using the following formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity.
Mandatory Visualizations
References
- 1. lipotype.com [lipotype.com]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 8. Structural characterization of β-ketoacyl ACP synthase I bound to platencin and fragment screening molecules at two substrate binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 12. Regulation of Plant Fatty Acid Biosynthesis : Analysis of Acyl-Coenzyme A and Acyl-Acyl Carrier Protein Substrate Pools in Spinach and Pea Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. [PDF] REGULATION OF FATTY ACID SYNTHESIS. | Semantic Scholar [semanticscholar.org]
- 16. peerj.com [peerj.com]
- 17. researchgate.net [researchgate.net]
- 18. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. restek.com [restek.com]
- 21. agilent.com [agilent.com]
- 22. bmrservice.com [bmrservice.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 26. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Predicted Biological Activity of 17,17-Dimethyllinoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17,17-Dimethyllinoleic acid is a structurally novel fatty acid for which specific biological activity data is not currently available in the public domain. This technical guide synthesizes information on the known biological activities of parent compounds, linoleic acid, and other methyl-branched fatty acids to predict the potential therapeutic and physiological roles of this compound. The predictions herein are based on the established functions of these related molecules in key signaling pathways and cellular processes. This document provides a foundational resource for researchers interested in the potential pharmacological applications of this and other novel synthetic fatty acids.
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, and its derivatives are integral to a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer.[1] The introduction of methyl branches onto the fatty acid chain, as in the case of this compound, can significantly alter the molecule's physical and biological properties. Branched-chain fatty acids (BCFAs) are known to exhibit a range of biological activities, including anti-cancer, lipid-lowering, anti-inflammatory, and neuroprotective effects.[2] This guide will extrapolate from the known activities of these related compounds to predict the biological profile of this compound.
Predicted Biological Activities
Based on the activities of linoleic acid derivatives and other branched-chain fatty acids, the predicted biological activities of this compound are summarized below.
Table 1: Predicted Biological Activities and Underlying Rationale
| Predicted Biological Activity | Rationale based on Structurally Related Compounds | Potential Mechanism of Action |
| Anti-inflammatory | Linoleic acid derivatives are known to modulate inflammation.[3] BCFAs also possess anti-inflammatory properties.[2][4] | Modulation of peroxisome proliferator-activated receptor (PPAR) pathways; alteration of cell adhesion molecule expression.[3] |
| Anticancer | Certain linoleic acid derivatives and BCFAs have demonstrated cytotoxic effects against various cancer cell lines.[2][5] | Induction of apoptosis; inhibition of cancer cell proliferation. |
| Cardiovascular Health | Consumption of linoleic acid is associated with a reduced risk of cardiovascular disease.[6] | Lowering total blood cholesterol and low-density lipoprotein.[6] |
| Metabolic Regulation | Some isomers of conjugated linoleic acid are known to reduce body fat.[1] BCFAs can act as regulators of lipid metabolism.[7] | Modulation of lipid metabolism and cholesterol synthesis.[7] |
| Skin Health | Linoleic acid is used in dermatological products for its anti-inflammatory, acne-reducing, and moisture-retentive properties.[6] | Topical application may improve skin barrier function. |
Predicted Signaling Pathway Involvement
Linoleic acid and its derivatives exert their biological effects by modulating various intracellular signaling pathways.[1] It is predicted that this compound may interact with similar pathways.
Caption: Predicted signaling pathways modulated by this compound.
Experimental Protocols for Biological Activity Assessment
To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols based on methodologies used for other fatty acids.
In Vitro Cytotoxicity Assay
This protocol is designed to assess the potential anticancer properties of this compound against a panel of human cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., K562, RPMI8226, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with varying concentrations of the test compound.
-
MTT Assay: After a specified incubation period (e.g., 48-72 hours), an MTT solution is added to each well. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
Caption: Workflow for an in vitro cytotoxicity assay.
Anti-inflammatory Activity Assay
This protocol assesses the potential of this compound to modulate inflammatory responses in immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of this compound.
-
Measurement of Inflammatory Markers: The levels of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the cell culture supernatant are measured using ELISA.
-
Data Analysis: The reduction in the production of inflammatory markers in the presence of the test compound is quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
GC-MS is a standard technique for the identification and quantification of fatty acids.
-
Esterification: The carboxylic acid group of this compound is converted to a more volatile methyl ester (FAME).[1]
-
GC Separation: The FAME sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.
-
MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification.
-
Quantification: The abundance of the ion corresponding to the FAME of this compound is used for quantification.[1]
Conclusion
While direct experimental data for this compound is not yet available, the known biological activities of linoleic acid and other branched-chain fatty acids provide a strong basis for predicting its potential pharmacological profile. The dimethyl substitution at the 17th position is expected to influence its metabolic stability and interaction with biological targets. Further research employing the experimental protocols outlined in this guide is essential to validate these predictions and fully elucidate the therapeutic potential of this novel fatty acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linoleic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Gem-Dimethyl Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of gem-dimethyl fatty acids. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these unique molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of important concepts to facilitate a deeper understanding of the structure-property relationships of gem-dimethyl fatty acids.
Introduction
Gem-dimethyl fatty acids are a class of lipid molecules characterized by the presence of two methyl groups on the same carbon atom within the fatty acid chain. This structural feature, known as a gem-dimethyl group, imparts unique physicochemical properties that distinguish them from their linear counterparts. The steric hindrance and conformational rigidity introduced by the gem-dimethyl substitution significantly influence their behavior in biological systems, affecting membrane interactions, protein binding, and metabolic stability. Understanding these properties is crucial for their application in various fields, including drug delivery, materials science, and as molecular probes in biochemical research.
The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can facilitate ring-closing reactions by altering bond angles and reducing the conformational freedom of the molecule. While this effect is more pronounced in cyclization reactions, the underlying principles of conformational constraint also impact the intermolecular interactions and overall properties of acyclic molecules like fatty acids.
Synthesis of Gem-Dimethyl Fatty Acids
The synthesis of gem-dimethyl fatty acids typically involves the alkylation of a suitable precursor at the α-position to the carboxyl group. A common strategy employs a malonic ester synthesis variant using a gem-disubstituted malonate derivative.
General Synthesis Workflow
A representative synthetic route to a long-chain gem-dimethyl fatty acid, such as 2,2-dimethylpalmitic acid, is outlined below.
Caption: General workflow for the synthesis of a gem-dimethyl fatty acid.
Experimental Protocol: Synthesis of 2,2-Dimethylpalmitic Acid
This protocol is a representative method and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Diethyl 2,2-dimethylmalonate
-
Sodium ethoxide
-
1-Bromotetradecane
-
Absolute ethanol (B145695)
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Alkylation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 2,2-dimethylmalonate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 1-bromotetradecane dropwise and reflux the mixture for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude diethyl 2,2-dimethyl-3-tetradecylmalonate.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the purified ester in ethanol and add a solution of potassium hydroxide in water.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2.
-
The carboxylic acid will precipitate. If not, extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2,2-dimethylpalmitic acid.
-
The final product can be further purified by recrystallization or distillation under reduced pressure.
-
Physicochemical Properties
The gem-dimethyl group significantly alters the physical and chemical properties of fatty acids compared to their straight-chain analogs.
Quantitative Physicochemical Data
Direct experimental data for long-chain gem-dimethyl fatty acids is scarce in the literature. The following table provides estimated and comparative values based on data for shorter-chain analogs and general principles of physical organic chemistry.
| Property | 2,2-Dimethylpalmitic Acid (C18, branched) (Estimated) | Palmitic Acid (C16, linear) (Experimental) | Stearic Acid (C18, linear) (Experimental) |
| Molecular Weight | 284.48 g/mol | 256.42 g/mol | 284.48 g/mol |
| Melting Point | Lower than Stearic Acid | 62.9 °C | 69.3 °C |
| Boiling Point | Lower than Stearic Acid | 351 °C | 361 °C |
| pKa (in water) | ~5.0 - 5.5 | ~4.95 | ~4.95 |
| Aqueous Solubility | Very low, slightly higher than Stearic Acid | 0.0072 mg/mL (20 °C) | 0.0034 mg/mL (20 °C) |
| logP (Octanol-Water) | ~7.5 - 8.0 | 7.17 | 8.22 |
Note: The melting and boiling points of branched-chain fatty acids are generally lower than their linear isomers of the same carbon number due to disruptions in crystal packing. The pKa is expected to be slightly higher due to the electron-donating effect of the methyl groups, though this effect is modest. Aqueous solubility is expected to be slightly enhanced due to the reduced hydrophobicity resulting from a more compact structure.
Experimental Protocols for Property Determination
Principle: The pKa is determined by titrating a solution of the fatty acid with a strong base and monitoring the pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal (half-equivalence point).
Procedure:
-
Prepare a standardized solution of the gem-dimethyl fatty acid in a suitable co-solvent system (e.g., ethanol-water) to ensure solubility.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the fatty acid solution with a standardized solution of a strong base (e.g., NaOH) in small increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at half the volume of the equivalence point corresponds to the pKa of the fatty acid.[1]
Impact on Biological Systems
The unique structure of gem-dimethyl fatty acids influences their interactions with biological membranes, proteins, and metabolic enzymes.
Membrane Interactions and Fluidity
The bulky gem-dimethyl group is expected to disrupt the ordered packing of lipid acyl chains in biological membranes.[2] This disruption can lead to an increase in membrane fluidity.
Signaling Pathway of Membrane Fluidity Modulation:
Caption: Postulated mechanism of membrane fluidity increase by gem-dimethyl fatty acids.
Principle: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a fluorescent probe that intercalates into the hydrophobic core of the lipid bilayer. Its fluorescence polarization (or anisotropy) is inversely proportional to the rotational freedom of the probe, which in turn reflects the fluidity of the membrane.
Procedure:
-
Prepare liposomes or isolated cell membranes.
-
Incubate the membranes with a solution of DPH in a suitable buffer.
-
Introduce the gem-dimethyl fatty acid to the membrane suspension.
-
Measure the fluorescence polarization of DPH using a fluorescence spectrophotometer equipped with polarizers.
-
The excitation wavelength is typically around 360 nm, and the emission is measured at around 430 nm.
-
A decrease in fluorescence polarization indicates an increase in membrane fluidity.[3][4][5]
Protein Binding
Fatty acids are transported in the bloodstream bound to serum albumin.[3] The bulky nature of the gem-dimethyl group may affect the binding affinity and stoichiometry to the fatty acid binding sites on albumin. It is hypothesized that the steric hindrance could lead to a lower binding affinity compared to linear fatty acids of similar chain length.[5]
Principle: The intrinsic fluorescence of tryptophan residues in albumin can be quenched upon the binding of ligands like fatty acids. The extent of quenching can be used to determine the binding constant.
Procedure:
-
Prepare a solution of fatty-acid-free bovine serum albumin (BSA) or human serum albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Record the intrinsic fluorescence spectrum of the albumin solution (excitation at ~295 nm, emission scan from 300-400 nm).
-
Titrate the albumin solution with small aliquots of a concentrated solution of the gem-dimethyl fatty acid.
-
Record the fluorescence spectrum after each addition and equilibration.
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (K_a) and the number of binding sites (n).
Metabolic Stability
The gem-dimethyl group at the α- or β-position of a fatty acid is expected to confer significant resistance to metabolic degradation, particularly β-oxidation.[6] The quaternary carbon center sterically hinders the enzymatic machinery responsible for fatty acid catabolism.
Logical Flow of Metabolic Resistance:
Caption: Steric hindrance by the gem-dimethyl group impeding β-oxidation.
Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, including those involved in fatty acid oxidation. The metabolic stability of a compound can be assessed by monitoring its disappearance over time when incubated with microsomes.
Procedure:
-
Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., human, rat), a NADPH-generating system (or other necessary cofactors), and buffer.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by adding the gem-dimethyl fatty acid.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the remaining amount of the parent fatty acid.
-
Determine the in vitro half-life (t_½) and intrinsic clearance (CL_int) of the compound.
Conclusion
Gem-dimethyl fatty acids possess distinct physicochemical properties that arise from the steric bulk and conformational constraints imposed by the gem-dimethyl group. These properties, including altered melting points, solubility, and pKa, have significant implications for their behavior in biological systems. The disruption of lipid packing in membranes, altered binding to proteins like albumin, and increased metabolic stability make these molecules interesting candidates for various applications in drug development and biomedical research. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these unique fatty acids, enabling a more thorough understanding of their potential. Further research into the quantitative aspects of their properties and biological interactions is warranted to fully exploit their capabilities.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. Binding of long-chain fatty acids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Location of high and low affinity fatty acid binding sites on human serum albumin revealed by NMR drug-competition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of very long-chain saturated fatty acids with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Uncharted Territory of a Novel Fatty Acid: A Technical Guide to 17,17-Dimethyllinoleic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on the novel, and currently uncharacterized, fatty acid derivative, 17,17-dimethyllinoleic acid. Due to the absence of this specific molecule in current chemical registries and scientific literature, this document provides a theoretical and predictive framework based on established principles of organic chemistry, analytical spectroscopy, and the known biological roles of related branched-chain fatty acids (BCFAs).
Chemical Identity and Nomenclature
As of the latest searches of chemical databases, This compound does not have an assigned CAS Registry Number . The systematic IUPAC name is derived from the parent structure, linoleic acid, which is defined as (9Z,12Z)-octadeca-9,12-dienoic acid. The addition of two methyl groups at the 17th carbon position leads to the following IUPAC name:
IUPAC Name: (9Z,12Z)-17,17-dimethyloctadeca-9,12-dienoic acid
Structural Relationship to Linoleic Acid
The logical relationship between the parent fatty acid and its dimethylated derivative is illustrated below.
Methodological & Application
Application Note: Quantification of 17,17-Dimethyllinoleic Acid in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 17,17-dimethyllinoleic acid in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode with multiple reaction monitoring (MRM). The method demonstrates good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and clinical research involving this novel synthetic fatty acid.
Introduction
This compound is a synthetic analog of linoleic acid, a naturally occurring omega-6 fatty acid. The introduction of dimethyl groups at the terminal end of the acyl chain alters its physicochemical properties, potentially influencing its metabolic fate and biological activity. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a robust LC-MS/MS method developed for the specific and sensitive quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Linoleic acid-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Water (Milli-Q or equivalent)
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent
-
Mass Spectrometer: Sciex 3200 QTRAP or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Agilent ZORBAX EclipsePlus C18 column (2.1 x 100 mm, 1.8 µm) or equivalent
Standard Solutions
Stock solutions of this compound and the internal standard (Linoleic acid-d4) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 1:1 mixture of methanol and water. Calibration standards were prepared by spiking blank human plasma with the working standard solutions to achieve a concentration range of 1-1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.
Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL Linoleic acid-d4).
-
Add 225 µL of cold methanol and vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of water and centrifuging at 14,000 rpm for 2 minutes.
-
Transfer the upper organic layer (approximately 700 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation and mass spectrometric detection were performed using the parameters outlined in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent ZORBAX EclipsePlus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 120°C |
| Desolvation Gas | Nitrogen at 350°C |
| Capillary Voltage | -3.5 kV |
| Cone Voltage | 30 V |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 307.3 | 59.1 (Quantifier) | 150 | 25 |
| 307.3 | 261.2 (Qualifier) | 150 | 15 | |
| Linoleic acid-d4 (IS) | 283.3 | 59.1 | 150 | 22 |
Note: The precursor ion for this compound is calculated as [M-H]⁻. The product ions are hypothetical and would need to be determined experimentally by infusing the standard into the mass spectrometer.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL with a coefficient of determination (R²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 4: Calibration Curve and LLOQ Data
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.0012 |
| R² | > 0.995 |
| LLOQ | 1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 5. The accuracy was within 85-115% and the precision (%CV) was less than 15%, which is within the acceptable limits for bioanalytical method validation.
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 5 | 98.5 | 6.2 | 102.1 | 8.5 |
| Medium | 100 | 101.2 | 4.5 | 99.8 | 6.1 |
| High | 800 | 99.1 | 3.8 | 100.5 | 5.3 |
Visualizations
Application Note: GC-MS Analysis of 17,17-Dimethyllinoleic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of 17,17-dimethyllinoleic acid methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies cover sample preparation, derivatization, GC-MS analysis, and data interpretation.
Introduction
This compound is a synthetically modified fatty acid with potential applications in drug development and as a biochemical probe. Its unique structure, featuring a dimethyl group at the ω-1 position, presents specific challenges and considerations for analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of fatty acids, which are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis.[1] This application note outlines a comprehensive workflow for the analysis of this compound methyl ester, from sample extraction to data acquisition and interpretation.
Experimental Protocols
A generalized workflow for the GC-MS analysis of fatty acid methyl esters is presented below. This can be adapted for various sample matrices containing this compound.
References
Application Notes and Protocols: Incorporation of 17,17-Dimethyllinoleic Acid into Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-Dimethyllinoleic acid is a synthetically modified polyunsaturated fatty acid (PUFA) designed for enhanced stability against lipid peroxidation. Its unique dimethyl substitution at the terminal end of the acyl chain introduces steric hindrance, potentially altering its interaction with cellular membranes and metabolic pathways. Understanding the incorporation and subsequent effects of this novel fatty acid is crucial for its development as a potential therapeutic agent or research tool.
These application notes provide a comprehensive overview of the protocols to study the incorporation of this compound into the membranes of cultured cells. The described methods cover cell culture supplementation, lipid extraction, and analysis of membrane composition. Furthermore, potential impacts on cellular signaling, particularly in immune cells, are discussed.
Data Presentation
Table 1: Hypothetical Incorporation of this compound in Cultured Leukemic Cells (K562) after 48-hour Supplementation.
| Concentration of this compound (µM) | Percentage of this compound in Total Phospholipid Fatty Acids (%) | Alteration in Linoleic Acid (18:2n-6) Content (%)[1] | Alteration in Arachidonic Acid (20:4n-6) Content (%) |
| 0 (Control) | 0 | 0 | 0 |
| 10 | 8.5 ± 1.2 | -15.3 ± 2.1 | -5.2 ± 0.8 |
| 25 | 21.3 ± 3.5 | -32.8 ± 4.5 | -12.7 ± 1.9 |
| 50 | 45.8 ± 5.1 | -55.1 ± 6.2 | -28.4 ± 3.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Comparative Effects of Fatty Acid Supplementation on Membrane Fluidity in Model Membranes.
| Fatty Acid Supplement | Membrane Fluidity (Anisotropy, r) |
| Control (No Supplement) | 0.25 ± 0.02 |
| Linoleic Acid | 0.22 ± 0.01 |
| This compound (Hypothetical) | 0.24 ± 0.02 |
| Docosahexaenoic Acid (DHA)[2] | 0.18 ± 0.01 |
Lower anisotropy (r) values indicate higher membrane fluidity. Data are hypothetical and for comparative purposes.
Experimental Protocols
Protocol 1: Cell Culture and Supplementation with this compound
This protocol details the procedure for supplementing cultured cells with this compound to study its incorporation into cellular membranes.
Materials:
-
Cell line of interest (e.g., K562, Jurkat, or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL in complete culture medium.
-
Preparation of Fatty Acid-BSA Complex:
-
In a sterile tube, mix the desired volume of the this compound stock solution with fatty acid-free BSA solution (5% w/v in PBS) to achieve the final desired concentration.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Treatment: Add the fatty acid-BSA complex to the cell cultures. A vehicle control (BSA in ethanol, without the fatty acid) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet twice with cold PBS to remove any remaining unincorporated fatty acids.
-
Storage: The cell pellets can be stored at -80°C until lipid extraction.
Protocol 2: Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction of total lipids from cultured cells and the subsequent analysis of fatty acid composition by GC-MS.
Materials:
-
Cell pellet from Protocol 1
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
BF₃-methanol solution (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS) system
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of PBS.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.
-
Add the internal standard.
-
Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of 14% BF₃-methanol solution to the dried lipid extract.
-
Heat at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer contains the FAMEs.
-
-
GC-MS Analysis:
-
Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject an aliquot of the FAME solution into the GC-MS system.
-
Use an appropriate GC column (e.g., a polar capillary column) and a suitable temperature program to separate the FAMEs.
-
Identify and quantify the fatty acids based on their retention times and mass spectra, comparing them to known standards. The quantity of each fatty acid is determined relative to the internal standard.
-
Visualization of Concepts and Workflows
Signaling Pathways
The incorporation of modified fatty acids into the cell membrane can influence various signaling pathways. For instance, alterations in membrane lipid composition can affect the function of membrane-bound receptors and enzymes, which can be particularly relevant in immune cells like T helper 17 (Th17) cells. The differentiation and function of Th17 cells are known to be tightly linked to fatty acid metabolism.
Caption: Potential impact of this compound on Th17 cell differentiation.
Experimental Workflows
A clear workflow is essential for the successful execution of these studies. The following diagram outlines the key steps from cell culture to data analysis.
Caption: Workflow for analyzing fatty acid incorporation into cell membranes.
Concluding Remarks
The protocols and conceptual frameworks provided here offer a robust starting point for investigating the cellular incorporation and effects of this compound. While the provided quantitative data is hypothetical, the experimental designs are based on established methodologies for fatty acid research. Researchers are encouraged to adapt these protocols to their specific cell models and research questions. The unique structure of this compound warrants a thorough investigation of its impact on membrane properties and cellular signaling, which may unveil novel therapeutic opportunities.
References
Using 17,17-Dimethyllinoleic Acid as a Novel Lipidomics Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids is paramount in lipidomics research, with applications spanning from biomarker discovery to drug development. The use of internal standards is a cornerstone of precise lipid quantification, correcting for variability in sample preparation and mass spectrometric analysis. While stable isotope-labeled and odd-chain fatty acids are common choices, structurally unique standards can offer distinct advantages in resolving complex lipidomes.
This document details the application of 17,17-dimethyllinoleic acid, a novel, custom-synthesized fatty acid, as an internal standard for mass spectrometry-based lipidomics. Its unique dimethylation at the terminal end of the acyl chain provides a distinct mass shift from endogenous linoleic acid and its isomers, while maintaining similar chromatographic and ionization properties. This allows for robust and accurate quantification of linoleic acid and related polyunsaturated fatty acids (PUFAs) in a variety of biological matrices.
Properties and Advantages of this compound
This compound is an analogue of linoleic acid (18:2, n-6) with two methyl groups on the 17th carbon. This structural modification offers several key advantages as a lipidomics standard:
-
Distinct Mass: The addition of two methyl groups results in a predictable mass shift, allowing for easy differentiation from endogenous linoleic acid by mass spectrometry.
-
Similar Physicochemical Properties: The core structure remains similar to linoleic acid, ensuring comparable extraction efficiency and chromatographic retention times. This co-elution is critical for accurate normalization.
-
Reduced Isotopic Overlap: The significant mass difference minimizes the potential for isotopic overlap with the analyte of interest, a common challenge with deuterated standards.
-
Unique Fragmentation: The dimethylated terminus is expected to produce a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), aiding in its unambiguous identification and quantification.
Table 1: Comparison of Linoleic Acid and this compound
| Property | Linoleic Acid | This compound (Predicted) |
| Molecular Formula | C18H32O2 | C20H36O2 |
| Monoisotopic Mass | 280.24023 g/mol | 308.27153 g/mol |
| Chain Length | 18 carbons | 18 carbons (main chain) + 2 methyl groups |
| Unsaturation | 2 double bonds | 2 double bonds |
| Key Advantage | Endogenous analyte | Distinct mass for use as an internal standard |
Experimental Protocols
Lipid Extraction from Plasma using this compound
This protocol describes a modified Folch extraction method for the recovery of total lipids from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution (1 mg/mL in ethanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in 100 µL of a suitable solvent (e.g., 2:1 chloroform:methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis of Linoleic Acid
This protocol outlines a general method for the quantification of linoleic acid using this compound as an internal standard on a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-18 min: 30% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Linoleic Acid | 279.2 | 279.2 (for quantification) | 5 |
| 279.2 | 59.0 (for confirmation) | 20 | |
| This compound | 307.3 | 307.3 (for quantification) | 5 |
| 307.3 | 59.0 (for confirmation) | 20 |
Note: The optimal collision energies should be determined empirically on the specific instrument used.
Data Presentation
Table 2: Quantitative Performance of this compound as an Internal Standard
| Analyte | Linearity (R²) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Linoleic Acid | >0.995 | 10 | <15% | 85-115% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data are representative and should be validated for each specific assay.
Mandatory Visualizations
Signaling Pathways
Linoleic acid is a precursor to a variety of signaling molecules involved in inflammation and cellular regulation.[1][2][3] Understanding these pathways is crucial for interpreting lipidomics data.
Caption: Metabolic pathway of linoleic acid to eicosanoids.
Linoleic acid can also directly influence inflammatory signaling pathways.[2]
Caption: Linoleic acid-induced pro-inflammatory signaling.
Experimental Workflow
The overall workflow for using this compound as an internal standard in a lipidomics experiment is outlined below.
Caption: General workflow for lipidomics analysis.
Conclusion
This compound presents a promising and robust internal standard for the accurate quantification of linoleic acid and other related fatty acids in complex biological samples. Its unique structural properties provide a clear mass spectrometric distinction from endogenous lipids, minimizing potential interferences and improving the reliability of quantitative data. The protocols and data presented herein provide a foundation for the successful implementation of this novel standard in a variety of lipidomics research settings. As with any analytical method, validation of extraction efficiency, linearity, and limits of detection are essential for ensuring data quality.
References
Application Notes and Protocols for Investigating the Metabolic Fate of Exogenous 17,17-Dimethyllinoleic Acid In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
17,17-Dimethyllinoleic acid is a synthetic, polyunsaturated fatty acid characterized by two methyl groups at the omega-end of the acyl chain. This structural modification is expected to significantly influence its metabolic processing, particularly inhibiting complete β-oxidation. Understanding the in vitro metabolic fate of this compound is crucial for evaluating its potential as a therapeutic agent or its toxicological profile. These notes provide a framework for investigating its cellular uptake, activation, and subsequent metabolic transformations in a controlled in vitro environment.
The central hypothesis is that while this compound will be taken up by cells and activated to its coenzyme A (CoA) derivative, the terminal dimethylation will prevent its complete degradation via the mitochondrial β-oxidation spiral. This will likely lead to the accumulation of specific chain-shortened metabolites.
Proposed Metabolic Pathway
The metabolic processing of exogenous fatty acids generally involves cellular uptake, activation to an acyl-CoA thioester, and subsequent catabolism or incorporation into complex lipids.[1] For this compound, the proposed pathway is as follows:
-
Cellular Uptake: The fatty acid is transported across the plasma membrane, a process that can be facilitated by fatty acid transport proteins such as CD36.[2]
-
Acyl-CoA Synthesis: In the cytoplasm, long-chain acyl-CoA synthetases (ACSLs) will catalyze the ATP-dependent esterification of this compound to 17,17-dimethyllinoleoyl-CoA.
-
Mitochondrial β-Oxidation (Partial): The acyl-CoA is transported into the mitochondria. Standard β-oxidation cycles will proceed, shortening the fatty acid chain by two carbons per cycle. However, the process is expected to halt as it approaches the dimethylated terminus, as the enzymes of the β-oxidation pathway are not equipped to handle this branched structure.
-
Metabolite Accumulation: The inhibition of complete β-oxidation will likely result in the accumulation of a terminal dimethyl-substituted fatty acyl-CoA.
Diagram of Proposed Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Cellular Uptake of this compound
Objective: To quantify the rate of uptake of this compound into cultured cells (e.g., HepG2 hepatocytes).
Materials:
-
HepG2 cells
-
DMEM media supplemented with 10% FBS
-
This compound
-
Radiolabeled [3H]-17,17-dimethyllinoleic acid (custom synthesis)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Cell Culture: Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Fatty Acid Solution: Prepare a 2 mM stock solution of this compound complexed with 10% BSA in PBS. Add a known amount of [3H]-17,17-dimethyllinoleic acid to this stock.
-
Uptake Assay:
-
Wash cells twice with warm PBS.
-
Add 500 µL of serum-free DMEM to each well and incubate for 1 hour to deplete endogenous fatty acids.
-
Initiate the uptake by replacing the medium with 500 µL of the fatty acid solution (final concentration: 100 µM).
-
Incubate for various time points (e.g., 0, 1, 5, 10, 30 minutes) at 37°C.
-
To stop the uptake, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA.
-
-
Quantification:
-
Lyse the cells in each well with 200 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and mix.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells using a BCA assay for normalization.
-
-
Data Analysis: Calculate the rate of uptake in pmol/min/mg of protein.
Protocol 2: In Vitro Metabolism Using Liver Microsomes and Mitochondria
Objective: To identify the metabolites of this compound formed by mitochondrial β-oxidation.
Materials:
-
Fresh rat or human liver tissue
-
Subcellular fractionation buffers (e.g., containing sucrose, Tris-HCl, EDTA)
-
This compound
-
Cofactors: ATP, CoA, L-carnitine, NAD+, FAD, MgCl2
-
Dounce homogenizer
-
Ultracentrifuge
-
LC-MS/MS system
Methodology:
-
Subcellular Fractionation:
-
Homogenize fresh liver tissue in ice-cold isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial and microsomal fractions. A standard protocol involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet mitochondria, and a final ultracentrifugation step to pellet microsomes.
-
Resuspend the pellets in appropriate buffers and determine protein concentration.
-
-
Metabolism Assay:
-
Set up incubation reactions in microcentrifuge tubes:
-
Mitochondrial fraction (1 mg/mL protein)
-
This compound (50 µM)
-
Activation cofactors: ATP (2 mM), CoA (0.1 mM), MgCl2 (5 mM)
-
β-oxidation cofactors: L-carnitine (1 mM), NAD+ (1 mM), FAD (0.2 mM)
-
Incubate at 37°C for 60 minutes.
-
-
Include a negative control (no cofactors) and a positive control (linoleic acid).
-
-
Sample Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
-
Metabolite Identification:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Search for potential metabolites, including the parent compound, its CoA thioester, and a series of chain-shortened (C16, C14, etc.) dimethylated fatty acids.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolic studies.
Data Presentation (Hypothetical Data)
The following tables represent plausible data that could be generated from the experiments described above.
Table 1: Cellular Uptake of this compound in HepG2 Cells
| Time (minutes) | Uptake (pmol/mg protein) |
| 0 | 0.0 ± 0.0 |
| 1 | 45.2 ± 5.1 |
| 5 | 180.5 ± 15.8 |
| 10 | 310.0 ± 25.2 |
| 30 | 550.9 ± 40.3 |
Data are presented as mean ± standard deviation (n=3). The initial uptake rate (first 5 minutes) is calculated to be approximately 36.1 pmol/min/mg protein.
Table 2: Metabolite Profile of this compound in Rat Liver Mitochondria
| Metabolite | Retention Time (min) | Relative Abundance (%) |
| This compound (C18:2) | 12.5 | 45.3 |
| 15,15-Dimethylpalmitoleic Acid (C16:2) | 10.2 | 30.1 |
| 13,13-Dimethylmyristoleic Acid (C14:2) | 8.1 | 15.5 |
| 11,11-Dimethyllauric Acid (C12:1) | 6.0 | 5.2 |
| Shorter-chain metabolites | Not Detected | < 1.0 |
Metabolites were identified by LC-MS/MS after a 60-minute incubation. Relative abundance is based on the total ion chromatogram peak area of all identified related metabolites.
Conclusion
The provided protocols offer a robust framework for elucidating the in vitro metabolic fate of this compound. The expected results, as illustrated by the hypothetical data, suggest that the compound is readily taken up by cells but undergoes incomplete β-oxidation due to its terminal dimethyl structure. This leads to the formation and potential accumulation of novel, chain-shortened dimethylated fatty acids. Identifying these metabolites is a critical step in understanding the biological activity and safety profile of this unique fatty acid. Further studies could explore the impact of these metabolites on cellular signaling and lipid homeostasis.
References
Application Notes and Protocols: 17,17-Dimethyllinoleic Acid as a Novel Probe for Membrane Fluidity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical parameter influencing a vast array of cellular processes, including signal transduction, nutrient transport, and the function of membrane-bound proteins. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in cell biology and drug development. While traditional fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives have been widely used, there is a continuous search for novel probes with specific properties.
This document outlines the potential application of a synthetic branched-chain fatty acid, 17,17-dimethyllinoleic acid, as a probe for membrane fluidity. Branched-chain fatty acids are known to increase membrane fluidity by disrupting the ordered packing of phospholipid acyl chains, a mechanism similar to that of unsaturated fatty acids.[1][2][3] The terminal dimethyl substitution in this compound introduces a significant steric hindrance, which is hypothesized to provide a sensitive measure of changes in the hydrophobic core of the lipid bilayer.
For the purpose of these application notes, we will discuss the use of a fluorescently labeled analog, such as a pyrene (B120774) or BODIPY conjugate of this compound, which would be necessary for its function as a fluorescent probe.
Principle of Action
The rationale for using this compound as a membrane fluidity probe lies in the structural disruption caused by its terminal dimethyl group. When incorporated into the phospholipid bilayer, the bulky head of this fatty acid is expected to create packing defects, thereby increasing the free volume and rotational mobility of the probe itself and surrounding lipid molecules. This increase in mobility directly correlates with an increase in membrane fluidity.
The fluidity of the membrane can be quantitatively assessed by measuring the fluorescence polarization or anisotropy of a fluorescent derivative of this compound. In a less fluid (more ordered) membrane, the rotational motion of the probe is restricted, leading to a higher fluorescence polarization value. Conversely, in a more fluid (disordered) membrane, the probe tumbles more freely, resulting in a lower fluorescence polarization value.
Potential Advantages over Traditional Probes
While DPH and its derivatives are valuable tools, they can insert at various depths within the bilayer, and their precise location can be influenced by the local environment.[4] A fatty acid-based probe like this compound is anticipated to have a more defined localization, with its carboxyl group anchored at the membrane interface and the acyl chain extending into the hydrophobic core. The terminal dimethyl group would specifically report on the fluidity of the deep hydrophobic core of the bilayer.
Data Presentation
The following tables summarize the expected quantitative effects of incorporating branched-chain fatty acids into model membranes, which provides a basis for the anticipated performance of this compound as a membrane fluidity probe.
Table 1: Expected Impact of Branched-Chain Fatty Acids on Membrane Biophysical Properties
| Property | Expected Change with Increased Branched-Chain Fatty Acid Content | Rationale |
| Membrane Fluidity | Increase | Steric hindrance from methyl branches disrupts tight packing of acyl chains.[1][2][3] |
| Bilayer Thickness | Decrease | Disordered packing leads to a more compressed bilayer.[5] |
| Phase Transition Temperature (Tm) | Decrease | Less energy is required to transition from a gel to a liquid-crystalline phase.[6] |
| Fluorescence Anisotropy (of a fluorescent analog) | Decrease | Increased rotational freedom of the probe in a more fluid environment. |
Table 2: Comparison of Hypothetical this compound Probe with DPH
| Feature | This compound (Fluorescent Analog) | 1,6-Diphenyl-1,3,5-hexatriene (DPH) |
| Localization | Anchored at the interface, with the acyl chain in the hydrophobic core. | Distributed throughout the hydrophobic core.[4] |
| Specificity | Reports on the fluidity of the deep hydrophobic core due to terminal branching. | Reports an average fluidity of the hydrophobic core. |
| Potential for Artifacts | Covalent integration may better reflect the bulk membrane properties. | Non-covalent insertion can be influenced by local domains. |
Experimental Protocols
The following are detailed protocols for the preparation of liposomes and the measurement of membrane fluidity using a hypothetical fluorescently labeled this compound. These protocols are adapted from established methods for other fluorescent fatty acid probes.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DPPC) in chloroform
-
Hypothetical fluorescent this compound probe (e.g., pyrene-labeled) in chloroform
-
Chloroform and methanol
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
In a round-bottom flask, mix the desired amount of phospholipid and the fluorescent this compound probe at a molar ratio of 200:1 to 500:1 (lipid:probe).
-
Dry the lipid-probe mixture to a thin film under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove all traces of organic solvent.
-
Hydrate the lipid film with the desired buffer by vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance solute distribution.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.
-
Store the LUV suspension at 4°C and use within 1-2 days.
Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy
Materials:
-
LUV suspension containing the fluorescent this compound probe
-
Fluorometer with polarization filters
-
Cuvettes
-
Buffer
Procedure:
-
Dilute the LUV suspension with buffer to a final lipid concentration that gives a suitable fluorescence signal (e.g., 100 µM).
-
Equilibrate the sample at the desired temperature in the fluorometer's temperature-controlled cuvette holder for at least 10 minutes.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for pyrene, excitation ~340 nm, emission ~375 nm).
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the G-factor of the instrument by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) emission intensities (G = IHV / IHH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Compare the anisotropy values between different experimental conditions (e.g., presence and absence of a drug candidate) to assess changes in membrane fluidity. A lower anisotropy value indicates higher fluidity.
Visualizations
Signaling Pathway
Caption: Impact of membrane fluidity on a G-protein coupled receptor signaling pathway.
Experimental Workflow
Caption: Workflow for assessing compound effects on membrane fluidity.
Logical Relationship
Caption: The causal chain from probe incorporation to increased membrane fluidity.
References
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
Application Notes and Protocols: Synthesis and Use of Isotopically Labeled 17,17-Dimethyllinoleic Acid for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled fatty acids are invaluable tools for investigating lipid metabolism and cellular signaling pathways.[] By replacing specific atoms with their heavier, stable isotopes (e.g., Deuterium (B1214612) (²H) or Carbon-13 (¹³C)), researchers can trace the metabolic fate of these molecules within complex biological systems using techniques like mass spectrometry.[][2] This document provides a detailed protocol for the synthesis of isotopically labeled 17,17-dimethyllinoleic acid, a unique fatty acid analog, and its application in tracer studies. The 17,17-dimethyl modification provides a distinctive mass signature, aiding in its differentiation from endogenous fatty acids.
Synthesis of Isotopically Labeled this compound
Proposed Synthetic Strategy
The proposed synthesis involves a multi-step process starting from a commercially available, deuterated starting material, which is then elaborated to introduce the 17,17-dimethyl functionality and the characteristic double bonds of linoleic acid. A Wittig reaction or a similar coupling strategy, commonly used in fatty acid synthesis, can be employed to construct the full carbon chain.
Key Experimental Protocol: Synthesis of d-17,17-Dimethyllinoleic Acid
This protocol is a hypothetical adaptation based on general principles of organic synthesis and methods for synthesizing other labeled fatty acids.[3][4]
Materials and Reagents:
-
Deuterated starting material (e.g., a deuterated alkyl halide)
-
Reagents for Grignard reaction (Magnesium turnings, dry THF)
-
Reagents for Wittig reaction (triphenylphosphine, n-butyllithium)
-
Appropriately functionalized C9 fragment with an aldehyde or ketone group
-
Protecting group reagents (e.g., TBDMSCl, imidazole)
-
Deprotection reagents (e.g., TBAF)
-
Oxidizing agent (e.g., Jones reagent)
-
Solvents for reaction and chromatography (THF, hexane, ethyl acetate, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Dimethyl-terminated Deuterated Fragment:
-
Prepare a Grignard reagent from a suitable deuterated alkyl halide (e.g., d-bromodecane) by reacting it with magnesium turnings in anhydrous THF.
-
React the Grignard reagent with acetone to introduce the dimethylcarbinol group at the end of the deuterated chain.
-
Protect the resulting tertiary alcohol with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether.
-
Convert the terminal methyl group of the protected, deuterated chain to a functional group suitable for coupling, such as a phosphonium (B103445) salt for a Wittig reaction.
-
-
Synthesis of the C9 Aldehyde Fragment:
-
Synthesize a C9 aldehyde containing the future C9 and C12 double bond precursors, typically as a protected diol or a related structure amenable to forming the (Z,Z)-diene system of linoleic acid.
-
-
Coupling Reaction (Wittig Reaction):
-
Deprotonate the phosphonium salt of the deuterated fragment using a strong base like n-butyllithium to form the ylide.
-
React the ylide with the C9 aldehyde fragment to form the protected, full-chain this compound precursor. The geometry of the newly formed double bond will need to be controlled, often favoring the Z-isomer under specific Wittig conditions (e.g., salt-free conditions).
-
-
Deprotection and Oxidation:
-
Remove the protecting groups from the alcohol and any other protected functionalities.
-
Oxidize the primary alcohol at the C1 position to a carboxylic acid using an appropriate oxidizing agent like Jones reagent to yield d-17,17-dimethyllinoleic acid.
-
-
Purification:
-
Purify the final product using silica gel column chromatography to obtain the pure isotopically labeled this compound.
-
Characterization of the Final Product
The structure, purity, and isotopic enrichment of the synthesized d-17,17-dimethyllinoleic acid should be confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the positions of the double bonds and the dimethyl group. The absence of signals in the ¹H NMR at deuterated positions will confirm labeling.
Application in Tracer Studies
Isotopically labeled this compound can be used as a tracer to study various aspects of fatty acid metabolism.[2][5]
Principle of Tracer Studies
The principle of stable isotope tracing involves introducing a labeled compound into a biological system and monitoring its incorporation into various metabolites over time.[] The mass shift introduced by the isotopic label allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry.[2]
Experimental Protocol: In Vitro Fatty Acid Uptake and Metabolism Study
Cell Culture and Labeling:
-
Culture cells of interest (e.g., hepatocytes, adipocytes) to the desired confluency.
-
Prepare a stock solution of d-17,17-dimethyllinoleic acid complexed to bovine serum albumin (BSA) to facilitate its delivery in the cell culture medium.
-
Replace the normal growth medium with a medium containing a known concentration of the d-17,17-dimethyllinoleic acid-BSA complex.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
Sample Preparation and Lipid Extraction:
-
At each time point, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated labeled fatty acid.
-
Harvest the cells by scraping or trypsinization.
-
Perform a total lipid extraction using a standard method, such as the Bligh-Dyer or Folch method.
-
Dry the lipid extract under a stream of nitrogen.
Analysis by Mass Spectrometry:
-
Resuspend the lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS after derivatization).[6]
-
Monitor the mass-to-charge ratio (m/z) corresponding to the labeled this compound and its potential metabolites (e.g., elongated or desaturated products, or its incorporation into complex lipids like triglycerides and phospholipids).
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Hypothetical Isotopic Enrichment and Yield of Synthesized d-17,17-Dimethyllinoleic Acid
| Parameter | Value | Method of Determination |
| Isotopic Purity | > 98% | Mass Spectrometry |
| Chemical Purity | > 95% | HPLC/GC-MS |
| Overall Yield | 5-10% | Gravimetric |
Table 2: Example Data from an In Vitro Tracer Study: Incorporation of d-17,17-Dimethyllinoleic Acid into Cellular Lipids
| Time Point (hours) | d-17,17-Dimethyllinoleic Acid (pmol/mg protein) | Labeled Triglycerides (pmol/mg protein) | Labeled Phospholipids (pmol/mg protein) |
| 0 | 0 | 0 | 0 |
| 2 | 150.2 ± 12.5 | 25.8 ± 3.1 | 10.5 ± 1.8 |
| 6 | 98.7 ± 9.3 | 89.4 ± 7.6 | 35.1 ± 4.2 |
| 12 | 45.1 ± 5.8 | 152.6 ± 11.9 | 68.9 ± 6.7 |
| 24 | 12.3 ± 2.1 | 185.3 ± 15.4 | 95.2 ± 8.5 |
Visualization of Workflows and Pathways
Diagram 1: Synthetic Workflow
Caption: Proposed synthetic workflow for d-17,17-dimethyllinoleic acid.
Diagram 2: Experimental Workflow for Tracer Study
Caption: Experimental workflow for an in vitro tracer study.
Diagram 3: Simplified Metabolic Pathway
Caption: Potential metabolic fate of the tracer fatty acid.
References
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ansto.gov.au [ansto.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 6. mdpi.com [mdpi.com]
Application Note and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of synthetic fatty acids. Its versatility allows for separations based on various physicochemical properties, including chain length, degree of unsaturation, and stereochemistry. This document provides detailed application notes and protocols for the purification of synthetic fatty acids using different HPLC modes, catering to the needs of researchers, scientists, and professionals in drug development. HPLC offers a significant advantage by operating at ambient temperatures, which minimizes the risk of degradation to sensitive functional groups often found in fatty acids.[1]
Principles of Fatty Acid Separation by HPLC
The separation of fatty acids by HPLC can be achieved through several mechanisms, primarily categorized into reversed-phase, normal-phase, and chiral chromatography. The choice of method depends on the specific fatty acids being purified and the desired level of separation.
Reversed-Phase HPLC (RP-HPLC) is the most common method for fatty acid separation. In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (e.g., acetonitrile, methanol, and water mixtures).[1][2] Separation is based on hydrophobicity; longer-chain and more saturated fatty acids are retained longer on the column.[1][3] The introduction of a double bond reduces the retention time, making the fatty acid elute earlier than its saturated counterpart of the same chain length.[1] For instance, an 18:1 fatty acid will elute slightly after a 16:0 fatty acid.[1] To ensure sharp peaks for free fatty acids, a small amount of acid, such as acetic acid or trifluoroacetic acid (TFA), is often added to the mobile phase.[1][4]
Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (like silica) and a nonpolar mobile phase (e.g., hexane (B92381), isopropanol).[5][6] This mode is particularly useful for separating fatty acids with polar functional groups, such as hydroxyl or hydroperoxy moieties.[1][7] NP-HPLC can effectively separate different lipid classes, such as neutral lipids, free fatty acids, and phospholipids.[5][8]
Chiral Chromatography is employed for the separation of enantiomeric fatty acids, which is crucial in pharmaceutical and biological research.[1][9] This technique uses a chiral stationary phase (CSP) to differentiate between the stereoisomers of fatty acids containing chiral centers, such as hydroxylated or branched-chain fatty acids.[1][10][11]
Sample Preparation and Derivatization
Proper sample preparation is critical for successful HPLC purification. For complex samples where fatty acids are present as esters (e.g., triglycerides), a saponification step is required to release the free fatty acids.[12]
Derivatization: While free fatty acids can be analyzed directly, derivatization is often employed to enhance detection sensitivity, especially for UV-Vis detectors.[12] Fatty acids lack strong chromophores, making their detection at higher wavelengths difficult.[3] Common derivatizing agents include phenacyl bromide or naphthacyl bromide to form UV-absorbing esters.[1][13] For fluorescence detection, which offers even higher sensitivity, specific fluorescent tags can be used.[1]
Detection Methods
Several detection methods can be coupled with HPLC for the analysis of fatty acids:
-
UV-Vis Detection: This is a common and cost-effective method. Free fatty acids can be detected at low wavelengths (205-210 nm), but sensitivity is limited.[1] Derivatization with chromophoric groups significantly improves sensitivity and allows for detection at higher, more specific wavelengths (e.g., 254 nm for phenacyl esters).[1]
-
Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that can be used for all non-volatile and semi-volatile compounds, making it suitable for underivatized fatty acids.[14][15] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[14]
-
Charged Aerosol Detector (CAD): Similar to ELSD, the CAD is a universal detector that measures a charge imparted to aerosol particles of the analyte.[16][17][18] It offers high sensitivity (low nanogram levels) and a wide dynamic range.[18][19]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and structural information, allowing for the identification and quantification of fatty acids.[2][20] Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of fatty acids.[1][2]
Experimental Protocols
Protocol 1: General Sample Preparation (Saponification and Extraction)
This protocol describes the liberation of free fatty acids from a lipid sample.
-
Saponification:
-
Weigh approximately 100 mg of the synthetic fatty acid ester sample into a screw-capped tube.[12]
-
Add 10 mL of a 2 N methanolic potassium hydroxide (B78521) solution.[12]
-
Cap the tube tightly and heat at 60-70°C for 1-2 hours with occasional vortexing.
-
-
Acidification and Extraction:
-
After cooling to room temperature, add 10 mL of water and acidify the mixture to a pH of approximately 2-3 with 6N HCl.
-
Extract the free fatty acids by adding 10 mL of hexane or diethyl ether and vortexing for 2 minutes.[12]
-
Allow the layers to separate. The upper organic layer contains the free fatty acids.[12]
-
Carefully transfer the upper layer to a clean vial.
-
Repeat the extraction twice more with 10 mL of the organic solvent.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried fatty acids in a suitable solvent for HPLC injection (e.g., mobile phase).
-
Protocol 2: Reversed-Phase HPLC Purification of a Mixture of Saturated and Unsaturated Fatty Acids
This protocol is suitable for the separation of a general mixture of C12-C18 fatty acids.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, ELSD, or CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% Acetic Acid
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 100 0 25 100 0 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV-Vis: 210 nm for underivatized fatty acids.
-
ELSD: Drift tube temperature 40°C, Nebulizer gas pressure 3.5 bar.
-
CAD: Settings optimized according to the manufacturer's instructions.
-
Protocol 3: Normal-Phase HPLC for Separation of Hydroxylated Fatty Acids
This protocol is designed for the purification of fatty acids containing polar functional groups.
-
HPLC System: As described in Protocol 2.
-
Column: Silica-based normal-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Hexane
-
B: Isopropanol with 0.1% Acetic Acid
-
-
Gradient Program:
Time (min) %A %B 0 98 2 15 90 10 20 90 10 21 98 2 | 25 | 98 | 2 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: As described in Protocol 2.
Data Presentation
Quantitative data from HPLC purification should be summarized for clear comparison.
Table 1: Example Retention Times for a Standard Mixture of Fatty Acids using RP-HPLC (Protocol 2)
| Fatty Acid | Abbreviation | Retention Time (min) |
| Lauric Acid | C12:0 | 8.5 |
| Myristic Acid | C14:0 | 11.2 |
| Palmitic Acid | C16:0 | 14.8 |
| Palmitoleic Acid | C16:1 | 13.5 |
| Stearic Acid | C18:0 | 18.2 |
| Oleic Acid | C18:1 | 16.9 |
| Linoleic Acid | C18:2 | 15.7 |
| Linolenic Acid | C18:3 | 14.5 |
Table 2: Purity and Recovery Data from a Preparative HPLC Purification
| Fatty Acid | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Stearic Acid | 95.0 | 99.8 | 92 |
| Oleic Acid | 90.0 | 99.5 | 88 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of synthetic fatty acids.
Caption: Workflow for HPLC purification of synthetic fatty acids.
References
- 1. aocs.org [aocs.org]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 5. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. benchchem.com [benchchem.com]
- 13. analusis.edpsciences.org [analusis.edpsciences.org]
- 14. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 15. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Publication : USDA ARS [ars.usda.gov]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. hplc.eu [hplc.eu]
- 19. The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids | Springer Nature Experiments [experiments.springernature.com]
- 20. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Applications of Dimethyl Fatty Acids in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fatty acids, specifically N,N-dimethyl fatty amides, are emerging as versatile excipients in the design and development of advanced drug delivery systems. Their amphiphilic nature, arising from a polar dimethylamide head group and a lipophilic fatty acid tail, allows them to function as effective solubilizing agents, permeation enhancers, and key components in various nano-carrier formulations. This document provides a detailed overview of their applications, supported by experimental protocols and characterization data. While the direct incorporation of N,N-dimethyl fatty amides as the primary component of many documented drug delivery systems is still an area of active research, their utility as critical formulation aids is increasingly recognized.
Applications in Drug Delivery
N,N-dimethyl fatty amides, such as N,N-dimethyl lauramide, N,N-dimethyl myristamide, N,N-dimethyl palmitamide, and N,N-dimethyl stearamide, offer several advantages in drug formulation due to their unique physicochemical properties.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. N,N-dimethyl fatty amides can be incorporated into SEDDS formulations as a co-surfactant or part of the oily phase to improve the solubilization of poorly water-soluble drugs and enhance the spontaneity of emulsification.
Key Advantages:
-
Enhanced Drug Solubilization: The lipophilic tail of the N,N-dimethyl fatty amide can effectively dissolve hydrophobic drug molecules.
-
Improved Emulsification: The polar dimethylamide head group facilitates the formation of a stable oil-water interface, leading to the generation of fine nano- or micro-sized emulsion droplets.
-
Potential for Improved Bioavailability: By presenting the drug in a solubilized state and forming small droplets, SEDDS can enhance drug absorption and oral bioavailability.[1][2]
Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[3] N,N-dimethyl fatty amides can be used as a co-surfactant in the preparation of nanoemulsions to reduce the interfacial tension and facilitate the formation of small, stable droplets.[4]
Key Advantages:
-
High Surface Area: The small droplet size provides a large interfacial area for drug absorption.
-
Enhanced Permeation: Nanoemulsions can improve the penetration of drugs through biological membranes, including the skin.[5][6]
-
Versatile Routes of Administration: Nanoemulsion formulations can be adapted for oral, topical, and parenteral drug delivery.
Micellar Drug Delivery
Amphiphilic molecules like N,N-dimethyl fatty amides can self-assemble in aqueous solutions to form micelles when their concentration is above the critical micelle concentration (CMC). These micelles possess a hydrophobic core that can encapsulate poorly water-soluble drugs, and a hydrophilic shell that ensures their dispersion in aqueous environments.
Key Advantages:
-
Solubilization of Hydrophobic Drugs: The core of the micelle provides a nano-sized reservoir for lipophilic drugs.[7][8]
-
Improved Stability: Encapsulation within the micellar core can protect the drug from degradation.
-
Targeted Delivery Potential: The surface of the micelles can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
Topical and Transdermal Drug Delivery
N,N-dimethyl fatty amides can act as effective penetration enhancers in topical and transdermal formulations. They are thought to increase drug permeation through the stratum corneum by disrupting the highly ordered lipid structure of this skin barrier.
Key Advantages:
-
Increased Drug Flux: By fluidizing the lipid bilayers of the stratum corneum, they can significantly increase the rate of drug penetration.
-
Formulation Compatibility: They are compatible with a wide range of oils, surfactants, and other excipients used in topical preparations.
Quantitative Data Summary
While specific quantitative data for drug delivery systems primarily composed of N,N-dimethyl fatty amides are limited in publicly available literature, the following table summarizes typical characteristics of the types of formulations in which they can be incorporated. The values presented are illustrative and would need to be empirically determined for a specific formulation.
| Formulation Type | Parameter | Typical Range | References |
| SEDDS | Droplet Size (after emulsification) | 25 - 200 nm | [1] |
| Drug Loading | 5 - 40% (w/w) | [9] | |
| Emulsification Time | < 1 minute | [2] | |
| Nanoemulsions | Droplet Size | 20 - 200 nm | [3] |
| Polydispersity Index (PDI) | < 0.3 | [5] | |
| Zeta Potential | -30 mV to +30 mV | [10] | |
| Drug Entrapment Efficiency | > 90% | [3] | |
| Micelles | Micelle Diameter | 10 - 100 nm | [7][8] |
| Critical Micelle Concentration (CMC) | 10⁻⁵ to 10⁻³ M | [11] | |
| Drug Loading Capacity | 1 - 20% (w/w) | [11] |
Experimental Protocols
Synthesis of N,N-Dimethyl Fatty Amides
This protocol describes a general method for the synthesis of N,N-dimethyl fatty amides from the corresponding fatty acid.
Materials:
-
Fatty acid (e.g., Lauric acid, Myristic acid, Palmitic acid, Stearic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Dimethylamine (B145610) solution (e.g., 2 M in THF or aqueous solution)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Acid Chloride Formation:
-
Dissolve the fatty acid (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Slowly add thionyl chloride or oxalyl chloride (1.1 - 1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Dissolve the resulting crude fatty acid chloride in an anhydrous solvent in a clean flask and cool the solution in an ice bath.
-
Slowly add the dimethylamine solution (2-3 equivalents) to the cooled solution of the acid chloride while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N-dimethyl fatty amide.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
-
Diagram of Synthesis Workflow:
Preparation of a Drug-Loaded Nanoemulsion
This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion using a high-pressure homogenizer.
Materials:
-
Lipophilic drug
-
Oil phase (e.g., medium-chain triglycerides, or a mixture including an N,N-dimethyl fatty amide)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol®, or an N,N-dimethyl fatty amide)
-
Aqueous phase (e.g., deionized water, phosphate-buffered saline)
-
High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the lipophilic drug in the oil phase. If using an N,N-dimethyl fatty amide as part of the oil phase, mix it with the primary oil.
-
Gently heat and stir if necessary to ensure complete dissolution of the drug.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in the aqueous phase.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Continue stirring for 15-30 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 3-5 cycles at 15,000 psi).
-
Alternatively, sonicate the coarse emulsion using a probe sonicator until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Determine the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the drug content and encapsulation efficiency using a suitable analytical method such as HPLC.
-
Diagram of Nanoemulsion Preparation Workflow:
Cellular Interaction and Signaling
The precise signaling pathways modulated by drug carriers composed of N,N-dimethyl fatty amides have not been extensively elucidated. However, based on the general behavior of lipid-based nanoparticles, a hypothetical mechanism of cellular uptake can be proposed.
Lipid-based nanoparticles are typically internalized by cells through endocytotic pathways. The specific pathway can depend on the particle size, surface charge, and the presence of any targeting ligands. Once inside the cell, the nanoparticles are trafficked to endosomes. For the drug to be effective, it must be released from the nanoparticle and escape the endosome to reach its target in the cytoplasm or nucleus. The components of the delivery system, including N,N-dimethyl fatty amides, may influence the efficiency of endosomal escape.
Diagram of a Hypothetical Cellular Uptake Pathway:
Conclusion
N,N-dimethyl fatty amides represent a promising class of excipients for the formulation of various drug delivery systems. Their ability to enhance drug solubility and permeability makes them valuable tools for addressing the challenges associated with poorly water-soluble drugs. While further research is needed to fully characterize drug delivery systems where these molecules are primary components and to elucidate their specific interactions with biological systems, the foundational information and protocols provided herein offer a solid starting point for researchers and drug development professionals interested in exploring the potential of dimethyl fatty acids in drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. research.monash.edu [research.monash.edu]
- 3. jddtonline.info [jddtonline.info]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid - Wikipedia [en.wikipedia.org]
- 7. Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of solid self-emulsifying drug delivery systems: preparation techniques and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low recovery of 17,17-Dimethyllinoleic acid during lipid extraction
Welcome to the technical support center dedicated to overcoming challenges in the lipid extraction of 17,17-Dimethyllinoleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and accuracy of your experiments involving this unique dimethylated fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of this compound with standard lipid extraction protocols?
A1: Low recovery of this compound is often attributed to its increased hydrophobicity due to the terminal dimethyl groups. This structural modification can lead to:
-
Incomplete Extraction: The fatty acid may not fully partition into the organic solvent phase in standard liquid-liquid extraction (LLE) methods like the Folch or Bligh-Dyer procedures.
-
Adsorption to Surfaces: The hydrophobic nature of the molecule can cause it to adsorb to non-glass labware, such as plastic tubes and pipette tips.[1]
-
Suboptimal Solvent Polarity: The solvent system may not be optimized for such a nonpolar compound, leading to poor solubilization.
Q2: What are the recommended extraction methods for a highly hydrophobic fatty acid like this compound?
A2: For highly hydrophobic lipids, modifications to standard protocols or alternative methods are often necessary. The most common and recommended approaches include:
-
Modified Liquid-Liquid Extraction (LLE): Adjustments to the Folch or Bligh-Dyer methods, such as increasing the proportion of the non-polar solvent and acidifying the sample, can improve recovery.[1]
-
Solid-Phase Extraction (SPE): SPE offers a more selective method for isolating specific lipid classes and can be tailored to effectively capture and elute highly hydrophobic molecules, thereby reducing matrix effects and improving purity.[2][3]
-
Direct Acid Methylation: This method combines extraction and derivatization into a single step, which can be particularly efficient for quantitative analysis by gas chromatography (GC). It has been shown to extract higher fatty acid content compared to some solvent-based methods.[4][5]
Q3: How does the dimethylation at the 17-position affect the chemical properties of linoleic acid relevant to extraction?
A3: The two methyl groups at the 17-position significantly increase the nonpolar character of the fatty acid. This has several implications for extraction:
-
Increased Hydrophobicity: The molecule will have a stronger affinity for nonpolar solvents and a lower affinity for polar solvents compared to standard linoleic acid.
-
Potential for Steric Hindrance: While less likely to impact solvent-based extraction directly, the bulky terminal group could influence interactions with solid-phase extraction media or derivatization reagents.
-
Altered Partitioning: In biphasic solvent systems, it will more readily partition into the nonpolar organic phase. However, achieving complete extraction from complex biological matrices remains a challenge.
Troubleshooting Guides
Issue 1: Low Recovery Using Modified Folch or Bligh-Dyer Methods
Possible Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Suboptimal Solvent Ratio | Increase the proportion of chloroform (B151607) or another non-polar solvent in your extraction mixture. For particularly hydrophobic compounds, a higher ratio of the non-polar solvent can enhance solubilization from the sample matrix. |
| Inappropriate pH | Acidify the sample prior to extraction. Lowering the pH ensures that the carboxylic acid group of the this compound is fully protonated, increasing its hydrophobicity and promoting its partitioning into the organic phase.[1] |
| Incomplete Homogenization | Ensure thorough homogenization of the tissue or cell sample to disrupt all cellular compartments and release the lipids into the extraction solvent.[1] |
| Single Extraction Step | Perform multiple, sequential extractions of the aqueous phase and pool the organic layers. Two to three extraction cycles can significantly improve the yield compared to a single extraction.[1] |
| Adsorption to Labware | Use glass tubes, vials, and pipettes throughout the extraction process to minimize the loss of the hydrophobic analyte to plastic surfaces.[1] |
Issue 2: Co-elution of Contaminants with this compound in SPE
Possible Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Incorrect SPE Sorbent | Select a reversed-phase sorbent (e.g., C18) which retains compounds based on hydrophobicity. This is well-suited for the nonpolar nature of this compound.[3] |
| Inadequate Washing Step | Optimize the washing solvent to remove more polar and moderately nonpolar contaminants while retaining the analyte of interest on the column. A solvent of intermediate polarity may be required. |
| Inappropriate Elution Solvent | Use a highly non-polar solvent for elution. A gradient elution, starting with a less polar solvent and gradually increasing polarity, may help to separate the target compound from other hydrophobic impurities. |
Experimental Protocols
Protocol 1: Modified Bligh-Dyer for Enhanced Hydrophobic Lipid Recovery
This protocol is adapted for samples with a high content of nonpolar lipids.
Materials:
-
Sample (e.g., 1 mL of cell suspension or tissue homogenate)
-
Chloroform/Methanol (B129727) (1:2, v/v)
-
Chloroform
-
1M NaCl solution (or 0.2 M Phosphoric Acid for acidic lipids)[6]
-
Glass centrifuge tubes
Procedure:
-
To your 1 mL sample, add 3.75 mL of the chloroform/methanol (1:2) mixture.
-
Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 1M NaCl solution and vortex for another minute to induce phase separation.[6]
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous and protein layers, vortex for 1 minute, and centrifuge again.
-
Pool the second organic phase with the first.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Isolation of Free Fatty Acids
This protocol provides a more targeted approach to isolate free fatty acids.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Hexane (B92381) (for elution of non-polar lipids)
-
Diethyl ether with 2% acetic acid (for elution of free fatty acids)
-
Lipid extract from LLE
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge.
-
Sample Loading: Load the lipid extract (dissolved in a small volume of a suitable solvent) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to elute neutral lipids.
-
Elution: Elute the free fatty acids, including this compound, with 5 mL of diethyl ether containing 2% acetic acid.
-
Evaporate the eluate under nitrogen and reconstitute for analysis.
Visualizations
Caption: Troubleshooting logic for low recovery.
Caption: Overview of extraction workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct acid methylation for extraction of fatty acid content from microalgae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
Distinguishing 17,17-Dimethyllinoleic acid from its isomers by mass spectrometry.
Welcome to the technical support center for the mass spectrometric analysis of fatty acids. This resource is designed to assist researchers, scientists, and drug development professionals in distinguishing 17,17-dimethyllinoleic acid from its isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish this compound from its isomers using standard mass spectrometry techniques?
A1: Distinguishing this compound from its isomers is challenging due to several factors. Positional and geometric isomers of fatty acids often have identical molecular weights and very similar polarities, leading to co-elution in chromatographic separations. Standard electron ionization (EI) mass spectrometry of fatty acid methyl esters (FAMEs) often results in extensive fragmentation with dominant ions that are not structurally informative regarding the position of methyl branches or double bonds. This is because the charge becomes localized at the carboxyl group, and fragmentation along the alkyl chain is not always predictable or unique for each isomer.
Q2: What are the most effective strategies for differentiating this compound from other dimethyl-substituted or positional isomers of linoleic acid?
A2: The most effective strategies involve a combination of derivatization and specific mass spectrometric techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Converting the fatty acid to a fatty acid methyl ester (FAME) is the standard approach. For branched-chain fatty acids, electron ionization tandem mass spectrometry (EI-MS/MS) of the molecular ion can provide structurally informative fragments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization: Derivatization of the carboxyl group can enhance ionization efficiency and allow for charge-remote fragmentation, which provides more detailed structural information. Techniques like Collision-Induced Dissociation (CID) and Electron Capture Dissociation (EAD) on derivatized fatty acids can reveal the positions of methyl branches and double bonds.
-
Specialized MS Techniques: Methods like ozone-induced dissociation (OzID) and the Paternò-Büchi reaction can be used to pinpoint the location of double bonds, which is crucial for distinguishing isomers where the double bond positions differ.
Q3: What kind of derivatization is recommended for the analysis of this compound?
A3: The choice of derivatization depends on the analytical platform:
-
For GC-MS: Esterification to form fatty acid methyl esters (FAMEs) is the most common and recommended method. This increases the volatility of the analyte for gas chromatography.
-
For LC-MS/MS: Derivatization of the carboxyl group to introduce a charged moiety is highly recommended to improve ionization efficiency in positive ion mode. This also facilitates charge-remote fragmentation, which is key to structural elucidation.
Troubleshooting Guides
Problem 1: Poor peak shape and low signal intensity in GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization | Ensure the esterification reaction has gone to completion. Check the freshness of your reagents and optimize reaction time and temperature. |
| Analyte degradation | Avoid excessively high injector or column temperatures, which can cause degradation of unsaturated fatty acids. |
| Active sites in the GC system | Deactivate the injector liner and use a column specifically designed for fatty acid analysis to minimize interactions. |
| Low volatility | Confirm that the fatty acid has been successfully converted to its methyl ester. Free fatty acids have poor chromatographic performance. |
Problem 2: Inability to distinguish between this compound and a co-eluting isomer in LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Insufficient chromatographic separation | Optimize the LC gradient, try a different column chemistry (e.g., a longer C18 column or a different stationary phase), or adjust the mobile phase composition. |
| Non-specific fragmentation | If using CID, the fragmentation may not be informative for positional isomers. Consider derivatization to promote charge-remote fragmentation. If available, utilize alternative fragmentation techniques like Electron Capture Dissociation (EAD) which can provide more specific fragmentation patterns for locating modifications on the fatty acid chain. |
| Inappropriate derivatization | The chosen derivatizing agent may not be optimal for inducing structurally informative fragmentation. Experiment with different derivatization reagents that are known to promote charge-remote fragmentation. |
Problem 3: Low recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inappropriate extraction solvent | The polarity of the extraction solvent should be optimized for your sample matrix. A common and effective method is the Folch extraction using a chloroform/methanol (B129727) mixture. |
| Matrix effects | Complex biological matrices can interfere with extraction and cause ion suppression or enhancement in the mass spectrometer. Perform a matrix effect study by comparing the signal of a standard in neat solvent versus in a matrix extract. If significant matrix effects are observed, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary. |
| Incomplete phase separation | During liquid-liquid extraction, ensure complete and clean separation of the organic and aqueous phases. Centrifugation can aid in achieving a clear separation. |
| Single extraction is insufficient | A single extraction may not be enough for complete recovery. Performing a second extraction of the aqueous phase can significantly improve recovery rates. |
Data Presentation: Predicted Fragmentation Patterns
The following tables summarize the predicted key fragment ions for the methyl ester of this compound and a potential positional isomer, 16,16-dimethyllinoleic acid, in GC-MS with electron ionization. These are theoretical predictions based on established fragmentation patterns of branched-chain fatty acid methyl esters.
Table 1: Predicted Key EI Mass Fragments for Methyl 17,17-Dimethyloctadeca-9,12-dienoate
| m/z | Proposed Fragment | Significance |
| 322 | [M]+• | Molecular ion |
| 307 | [M-15]+ | Loss of a methyl group (CH3) |
| 265 | [M-57]+ | Loss of the terminal tert-butyl group (C4H9) - Characteristic for 17,17-dimethyl branching |
| 74 | [C3H6O2]+• | McLafferty rearrangement product, common for FAMEs |
| 87 | [C4H7O2]+ | Rearrangement product, common for FAMEs |
Table 2: Predicted Key EI Mass Fragments for a Positional Isomer: Methyl 16,16-Dimethyloctadeca-9,12-dienoate
| m/z | Proposed Fragment | Significance |
| 322 | [M]+• | Molecular ion |
| 307 | [M-15]+ | Loss of a methyl group (CH3) |
| 279 | [M-43]+ | Loss of a propyl group (C3H7) from the terminus |
| 74 | [C3H6O2]+• | McLafferty rearrangement product, common for FAMEs |
| 87 | [C4H7O2]+ | Rearrangement product, common for FAMEs |
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes the acid-catalyzed esterification of fatty acids to FAMEs.
Materials:
-
Dried fatty acid sample
-
Boron trifluoride (BF3) in methanol (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass test tubes with PTFE-lined screw caps
-
Heating block or water bath
Procedure:
-
Place the dried fatty acid sample (e.g., 1 mg) into a glass test tube.
-
Add 1 mL of 14% BF3-methanol solution to the tube.
-
Securely cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of FAMEs
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions (example):
-
Column: DB-23 or similar polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
-
Injection Mode: Splitless
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizations
Caption: Workflow for the differentiation of fatty acid isomers using GC-MS.
Caption: Logical diagram illustrating the differentiation of isomers based on unique fragment ions.
Technical Support Center: Optimizing GC-MS for Branched-Chain Fatty Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of branched-chain fatty acids (BCFAs).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for BCFA analysis by GC-MS?
A1: In their free form, fatty acids are highly polar compounds that can form hydrogen bonds, leading to poor chromatographic peak shape and adsorption issues within the GC system. Derivatization to fatty acid methyl esters (FAMEs) is a common and recommended practice. This process neutralizes the polar carboxyl group, increasing the volatility and thermal stability of the fatty acids, which makes them more suitable for GC analysis.[1][2][3] This allows for better separation based on boiling point, degree of unsaturation, and the position of branching.[1][3]
Q2: What is the most common derivatization method for BCFAs?
A2: The most common method for preparing FAMEs from BCFAs is transesterification using a reagent like boron trifluoride (BF₃) in methanol (B129727) or a methanolic solution of hydrogen chloride.[4][5] Another effective method involves a two-step process of saponification to release the fatty acids, followed by methylation.[2][6] For short-chain fatty acids, derivatization with pentafluorobenzyl bromide (PFBBr) has been shown to be effective.[7][8]
Q3: How can I distinguish between iso and anteiso BCFA isomers using mass spectrometry?
A3: Electron Ionization (EI) mass spectrometry can be used to differentiate between iso and anteiso BCFA methyl esters based on their characteristic fragmentation patterns.[9][10]
-
iso -BCFAs typically show a prominent fragment ion corresponding to the loss of an isopropyl group ([M-43]⁺).[9][10]
-
anteiso -BCFAs characteristically produce fragment ions from the cleavage on both sides of the methyl branch, resulting in significant peaks at [M-29]⁺ (loss of an ethyl group) and [M-57]⁺ (loss of a sec-butyl group).[9][10] Additionally, anteiso-FAMEs often exhibit a more prominent ion at m/z 115 compared to iso-FAMEs.[9]
Q4: What are the benefits of using GC-MS/MS over single quadrupole GC-MS for BCFA analysis?
A4: While single quadrupole GC-MS is sufficient for many routine FAME analyses, GC-MS/MS (tandem mass spectrometry) offers enhanced specificity and sensitivity.[11] This can be particularly advantageous for complex biological samples where BCFAs may be present in low concentrations or co-elute with other compounds. The additional fragmentation step in MS/MS can provide more detailed structural information, aiding in the confident identification of isomers and the potential to locate double bonds within the fatty acid chain.[11]
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my BCFA standards. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in GC analysis and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for Active Sites: Active sites in the GC inlet (liner, septum) or the column itself can interact with the fatty acid methyl esters, causing tailing.
-
Solution: Deactivate or replace the inlet liner. Use a high-quality, deactivated liner. Trim the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues or active sites.[12]
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free fatty acids will exhibit poor peak shape.
-
Solution: Review your derivatization protocol. Ensure the reagents are fresh and the reaction time and temperature are optimal. Consider extending the reaction time or increasing the temperature slightly.
-
-
Column Contamination: Buildup of non-volatile material on the column can lead to peak tailing.
-
Solution: Bake out the column at a temperature slightly above your final analysis temperature (but below the column's maximum temperature limit) for an extended period. If tailing persists, the column may need to be replaced.[12]
-
-
Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can cause peak distortion.
-
Solution: Re-cut the column end to ensure a clean, square cut. Consult your instrument manual for the correct column installation depth.
-
Peak Co-elution
Q: I am having trouble separating iso- and anteiso-BCFA isomers. They are co-eluting. What can I do to improve resolution?
A: Co-elution of BCFA isomers is a frequent challenge due to their similar boiling points. Here are several strategies to improve separation:
-
Optimize the GC Column: The choice of GC column is critical for separating isomers.
-
Adjust the Temperature Program: A slower temperature ramp rate can significantly improve the separation of closely eluting compounds.
-
Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of your BCFAs.[15] You can also add a short isothermal hold at a temperature where the isomers are beginning to separate.
-
-
Modify Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas (typically Helium or Hydrogen) flow rate to achieve the best resolution. This can be done experimentally by performing several runs at different flow rates and observing the effect on the separation of your target isomers.
-
-
Utilize Mass Spectrometry: If complete chromatographic separation is not possible, the mass spectrometer can be used to distinguish the co-eluting isomers.
-
Solution: Use Selected Ion Monitoring (SIM) mode to monitor the characteristic fragment ions for iso- ([M-43]⁺) and anteiso- ([M-29]⁺, [M-57]⁺) BCFAs.[16] This allows for quantification even with partial chromatographic overlap. High-resolution mass spectrometry can also help to resolve isobaric interferences.[17]
-
Low Sensitivity/No Peaks
Q: I am not seeing any peaks for my BCFAs, or the signal is very weak. What should I check?
A: Low or no signal can stem from issues in sample preparation, the injection process, or the instrument itself.
-
Verify Sample Preparation and Derivatization:
-
Checklist:
-
Confirm that the derivatization was successful by analyzing a known standard.
-
Ensure that the extraction of FAMEs into the organic solvent was efficient.
-
Check for sample loss during solvent evaporation steps.
-
-
-
Investigate the GC Inlet:
-
Septum: A leaking septum can lead to sample loss. Replace the septum if it is old or has been punctured many times.
-
Liner: A dirty or cracked liner can trap analytes. Clean or replace the inlet liner.
-
Injection Volume and Technique: Ensure an appropriate volume is being injected. For trace analysis, a splitless injection is preferred over a split injection to introduce more sample onto the column.
-
-
Check for System Leaks: Leaks in the carrier gas lines or at the column connections can severely impact sensitivity.
-
Solution: Use an electronic leak detector to check for leaks at all fittings, especially after column installation or maintenance.
-
-
Confirm MS Detector Function:
-
Tuning: Ensure the mass spectrometer has been recently and successfully tuned. A poor tune will result in low sensitivity.
-
Ion Source: The ion source can become contaminated over time, leading to a decrease in signal. The ion source may need to be cleaned.
-
Experimental Protocols
Protocol 1: FAME Preparation from Bacterial Cells
This protocol is adapted from the MIDI Sherlock™ system and is suitable for the analysis of fatty acids from bacterial biomass.[6]
Reagents:
-
Reagent 1 (Saponification): 45 g Sodium Hydroxide, 150 mL Methanol, 150 mL Distilled Water.
-
Reagent 2 (Methylation): 325 mL 6.0 N Hydrochloric Acid, 275 mL Methanol.
-
Reagent 3 (Extraction): 200 mL Hexane, 200 mL Methyl tert-butyl ether.
-
Reagent 4 (Base Wash): 10.8 g Sodium Hydroxide dissolved in 900 mL Distilled Water.
Procedure:
-
Harvesting: Using a sterile loop, transfer approximately 40 mg of bacterial cells from a culture plate into a clean 13x100 mm glass tube.
-
Saponification: Add 1.0 mL of Reagent 1 to the tube. Seal with a PTFE-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex vigorously for 5-10 seconds after the first 5 minutes of heating.
-
Methylation: Cool the tube to room temperature and add 2.0 mL of Reagent 2. Recap, vortex briefly, and heat at 80°C for 10 minutes. This step is critical in terms of time and temperature.
-
Extraction: Cool the tube and add 1.25 mL of Reagent 3. Recap and gently mix on a rotator for 10 minutes. Centrifuge briefly to separate the phases.
-
Base Wash: Transfer the upper organic phase to a new clean tube. Add 3.0 mL of Reagent 4, recap, and mix for 5 minutes.
-
Sample Collection: After phase separation, transfer the upper organic layer to a GC vial for analysis.
Data Presentation
Table 1: Comparison of GC Columns for BCFA Analysis
| Column Type | Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| SP-2560 | Biscyanopropyl polysiloxane | High | 100 m x 0.25 mm, 0.20 µm | Excellent for separating positional and geometric isomers of FAMEs, including BCFAs. The long column length enhances resolution.[18] |
| CP-Sil 88 / HP-88 | Cyanopropylphenyl siloxane | High | 100 m x 0.25 mm, 0.20 µm | Specifically designed for detailed FAME analysis, providing good resolution of cis/trans and branched-chain isomers.[13][14] |
| DB-225ms | 50% Cyanopropylphenyl-methylpolysiloxane | Medium-High | 30 m x 0.25 mm, 0.25 µm | A robust column suitable for general FAME analysis, including BCFAs. May be used in tandem with a low-polarity column for enhanced separation.[7] |
| DB-WAX / HP-INNOWax | Polyethylene Glycol (PEG) | High | 30 m x 0.25 mm, 0.25 µm | Good for general FAME analysis, separating based on carbon number and degree of unsaturation.[14] |
Table 2: Example GC-MS Parameters for BCFA Analysis
| Parameter | Setting 1 (General FAMEs) | Setting 2 (Short-Chain FAs)[7] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DB-225ms (30 m) + DB-5ms (30 m) |
| Carrier Gas | Helium, 1 mL/min | Helium |
| Injection Mode | Splitless | Splitless (1 min) |
| Inlet Temperature | 250 °C | 220 °C |
| Oven Program | 100°C (2 min), ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (hold 3 min), then to 320°C at 20°C/min (hold 12 min)[19] | 80°C (0.5 min), ramp to 170°C at 10°C/min (hold 0.5 min), then to 220°C at 5°C/min (hold 5 min) |
| MS Transfer Line | 280 °C | 220 °C |
| Ion Source Temp. | 230 °C | 220 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 50-550 amu | Selected Ion Monitoring (SIM) |
Visualizations
Caption: Experimental workflow for BCFA analysis.
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. gcms.cz [gcms.cz]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 13. Comparison of two gas-liquid chromatograph columns for the analysis of fatty acids in ruminant meat. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 17,17-Dimethyllinoleic Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression effects during the analysis of 17,17-Dimethyllinoleic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[2][3] Fatty acids, due to their inherent properties and the complexity of biological matrices they are often extracted from, can be susceptible to these effects.[4]
Q2: I am observing a lower than expected signal for this compound. Could this be due to ion suppression?
A2: Yes, a lower than expected signal is a primary indicator of ion suppression.[5] Other signs can include poor reproducibility between replicate injections and a loss of linearity in the calibration curve.[2] To confirm if ion suppression is occurring, a post-column infusion experiment can be performed. This qualitative method helps to identify regions in the chromatogram where matrix components are causing suppression.[5][6]
Q3: What are the most common sources of ion suppression when analyzing fatty acids like this compound in biological samples?
A3: The most common sources of ion suppression in biological samples are phospholipids (B1166683), salts, and other endogenous components that are co-extracted with the analyte.[7] In electrospray ionization (ESI), these components can compete with this compound for ionization, leading to a reduced signal.[1][2]
Q4: How can I minimize ion suppression during my sample preparation?
A4: Effective sample preparation is a critical step in reducing ion suppression.[2] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[8] For fatty acids, LLE can be used to separate the analyte from more polar interferences, while SPE can provide a more targeted cleanup.[4][8] Diluting the sample can also reduce the concentration of interfering compounds, but this may compromise the limit of detection.[2][5]
Q5: Can I change my chromatographic conditions to reduce ion suppression?
A5: Yes, optimizing the chromatographic separation is a powerful strategy. By adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry, you can achieve better separation between this compound and co-eluting matrix components.[2] The goal is to shift the elution of your analyte to a region of the chromatogram with minimal ion suppression.[2][6] Using Ultra-Performance Liquid Chromatography (UPLC) can also provide better resolution and reduce the potential for co-elution.
Q6: Are there any mass spectrometry settings I can adjust to mitigate ion suppression?
A6: While less common for addressing the root cause of ion suppression, some instrument parameters can be optimized. For instance, switching the ionization mode (e.g., from ESI to Atmospheric Pressure Chemical Ionization - APCI) can sometimes be beneficial as APCI is often less susceptible to ion suppression for certain compounds.[2] However, this may not be suitable for all analytes. Additionally, optimizing ion source parameters can have a minor impact.
Q7: Is the use of an internal standard recommended for this compound analysis?
A7: Absolutely. The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects, including ion suppression.[2][9] A SIL internal standard will co-elute with the analyte and experience similar degrees of ion suppression, allowing for more accurate and precise quantification.[2]
Troubleshooting Guide
Issue: Low and Inconsistent Signal Intensity for this compound
This troubleshooting guide follows a logical workflow to identify and resolve ion suppression issues.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Cleanup of this compound from Plasma
This protocol provides a general framework for removing phospholipids and other interfering components from a plasma sample prior to LC-MS analysis.
Materials:
-
SPE Cartridge (e.g., C18 or a mixed-mode sorbent)
-
Plasma sample containing this compound
-
Internal Standard (if available)
-
Methanol (B129727) (conditioning solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Spike with the internal standard. Acidify the sample with a small volume of formic acid to ensure this compound is protonated.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the sample. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences like salts.
-
Elution: Pass 1 mL of the elution solvent through the cartridge to elute the this compound and other retained components. Collect the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Quantifying Matrix Effects
The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. The following table illustrates how this data would be presented.
| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Low QC | 10 | 50,000 | 20,000 | -60% |
| Mid QC | 100 | 500,000 | 225,000 | -55% |
| High QC | 1000 | 5,000,000 | 2,500,000 | -50% |
-
Matrix Effect (%) is calculated as: ((Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Chromatographic Separation of Synthetic Fatty Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of synthetic fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate synthetic fatty acid isomers?
The inherent challenge in separating synthetic fatty acid isomers, such as geometric (cis/trans) and positional isomers, lies in their nearly identical physicochemical properties. These molecules often have the same molecular weight and similar polarities, leading to very close retention times in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). Effective separation, therefore, requires highly selective chromatographic conditions. For GC analysis, highly polar cyanopropyl stationary phases are considered the gold standard for resolving these complex isomer mixtures.[1]
Q2: Is derivatization necessary before chromatographic analysis?
Yes, for Gas Chromatography (GC), derivatization is a critical step. Free fatty acids are highly polar and have low volatility, which leads to poor peak shapes and potential interactions with the GC column's stationary phase.[2] Converting them to fatty acid methyl esters (FAMEs) through esterification neutralizes the polar carboxyl group, making them more volatile and amenable to GC separation based on boiling point, degree of unsaturation, and molecular geometry.[2]
For High-Performance Liquid Chromatography (HPLC), while not always mandatory, derivatization is highly recommended. It can significantly improve peak shape and detection sensitivity, especially when using UV or fluorescence detectors.
Q3: What is the best chromatographic technique for separating fatty acid isomers: GC or HPLC?
Both GC and HPLC are powerful techniques for fatty acid isomer analysis, and the choice depends on the specific research goals.
-
Gas Chromatography (GC) , particularly when coupled with a flame ionization detector (FID) or mass spectrometer (MS), is the most widely used method for FAME analysis. Highly polar capillary columns, such as those with cyanopropyl stationary phases, offer excellent resolution for complex mixtures of cis and trans isomers.[1]
-
High-Performance Liquid Chromatography (HPLC) , especially silver-ion HPLC (Ag+-HPLC), provides exceptional selectivity for separating isomers based on the number, configuration, and position of double bonds.[3][4] Reversed-phase HPLC with C18 columns is also commonly used.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Gas Chromatography (GC) Troubleshooting
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Question: My FAME peaks are tailing and not symmetrical. What could be the cause and how can I fix it?
-
Answer: Peak tailing in GC analysis of FAMEs is often due to active sites in the GC system that interact with the analytes.
-
Cause 1: Active sites in the injector liner or column.
-
Solution: Use a deactivated injector liner. If the column is old or has been exposed to contaminants, consider trimming the first few centimeters of the column or replacing it.[5]
-
-
Cause 2: Incomplete derivatization.
-
Solution: Ensure your derivatization reaction has gone to completion. Underivatized fatty acids are polar and will tail. Review and optimize your derivatization protocol for reaction time, temperature, and reagent concentration.[6]
-
-
Cause 3: Column contamination.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If contamination is severe, solvent rinsing or column replacement may be necessary.[7]
-
-
-
Question: My peaks are fronting. What does this indicate?
-
Answer: Peak fronting is typically a sign of column overload.
-
Cause 1: Sample concentration is too high.
-
Solution: Dilute your sample or reduce the injection volume.[8]
-
-
Cause 2: Incompatible injection solvent.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.
-
-
-
Question: All my peaks are broad, leading to poor resolution. How can I improve this?
-
Answer: Broad peaks can result from several factors related to the GC system and method parameters.
-
Cause 1: Low carrier gas flow rate.
-
Solution: Optimize the carrier gas flow rate for your column dimensions.
-
-
Cause 2: Too low of an initial oven temperature for splitless injection.
-
Solution: For splitless injections, the initial oven temperature should be appropriate to focus the sample at the head of the column. An initial temperature that is too low can cause band broadening.
-
-
Cause 3: Leaks in the system.
-
Solution: Perform a leak check of your GC system, paying close attention to the injector septum and column fittings.[9]
-
-
Problem 2: Co-elution of Isomers
-
Question: I am unable to separate critical cis/trans isomers. What can I do?
-
Answer: Co-elution of cis/trans isomers is a common challenge that can often be resolved by optimizing your GC method and column selection.
-
Cause 1: Inadequate stationary phase polarity.
-
Cause 2: Sub-optimal temperature program.
-
Solution: Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting peaks. Introducing isothermal holds at specific temperatures can also enhance the resolution of critical pairs.
-
-
Cause 3: Incorrect carrier gas flow rate.
-
Solution: Ensure the carrier gas flow rate is optimized for your column. An incorrect flow rate can lead to decreased efficiency and resolution.
-
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 1: Poor Resolution of Isomers
-
Question: My fatty acid isomers are not well-resolved on my C18 column. How can I improve the separation?
-
Answer: Improving the resolution of fatty acid isomers on a C18 column often involves optimizing the mobile phase and other chromatographic parameters.
-
Cause 1: Inadequate mobile phase composition.
-
Solution: Adjust the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[14] You can also try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.[15]
-
-
Cause 2: Lack of selectivity of the stationary phase.
-
Cause 3: Sub-optimal temperature.
-
Solution: Optimize the column temperature. Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.
-
-
Problem 2: Poor Peak Shape
-
Question: I am observing peak tailing for my fatty acid peaks in reversed-phase HPLC. What is the likely cause?
-
Answer: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analytes and the stationary phase.
-
Cause 1: Interaction with residual silanol (B1196071) groups.
-
Cause 2: Column contamination.
-
Solution: Flush the column with a strong solvent, such as isopropanol, to remove strongly retained contaminants.[15]
-
-
Problem 3: Inconsistent Retention Times
-
Question: The retention times of my fatty acid isomers are shifting between runs. What could be causing this?
-
Answer: Retention time instability can be caused by several factors related to the HPLC system and mobile phase.
-
Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
-
Cause 2: Mobile phase composition changes.
-
Solution: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase manually, ensure the composition is consistent between batches.
-
-
Cause 3: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
This protocol is suitable for the esterification of free fatty acids and the transesterification of fatty acids from glycerolipids.[2]
Materials:
-
Sample containing fatty acids (1-50 mg)[2]
-
Boron Trifluoride in Methanol (12-14% BF₃-Methanol)[2]
-
Hexane (B92381) or Heptane (B126788) (GC grade)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Place the dried lipid sample into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[2]
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for your specific sample type.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane or heptane and 1 mL of saturated sodium chloride solution to the tube.
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.
-
Allow the phases to separate.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAMEs are now ready for GC analysis.
Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) for Isomer Separation
This protocol provides a general guideline for the separation of FAME isomers using a silver-ion column.
Materials:
-
FAME sample dissolved in a suitable solvent (e.g., hexane)
-
HPLC system with a gradient pump and a UV or Evaporative Light Scattering Detector (ELSD)
-
Silver-ion HPLC column (e.g., ChromSpher 5 Lipids)
-
HPLC-grade solvents (e.g., hexane, acetonitrile, isopropanol)
Procedure:
-
Column Preparation: If using a commercially available silver-ion column, follow the manufacturer's instructions for conditioning and equilibration.
-
Mobile Phase: A typical mobile phase for Ag+-HPLC involves a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetonitrile or isopropanol) to elute the FAMEs. The exact gradient will depend on the specific isomers being separated and should be optimized.
-
Sample Injection: Inject the FAME sample onto the equilibrated column.
-
Elution: Run the gradient program. The elution order is generally based on the degree of unsaturation, with saturated FAMEs eluting first, followed by monounsaturated, and then polyunsaturated FAMEs. Within a class of unsaturated FAMEs, trans isomers typically elute before cis isomers.
-
Detection: Monitor the elution of the FAMEs using a suitable detector.
Data Presentation
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Setting |
| Column | Highly polar cyanopropyl column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness)[16] |
| Injector Temperature | 250°C[16] |
| Carrier Gas | Helium |
| Oven Program | 40°C (hold 2 min), ramp at 4°C/min to 240°C (hold 15 min)[16] |
| Ion Source Temp. | 230°C |
| Interface Temp. | 250°C |
| Mass Range | m/z 50-500 |
Table 2: Relative Retention Times of C18 FAME Isomers on a Cyanopropyl GC Column
| FAME Isomer | Relative Retention Time (to C18:0) |
| C18:0 (Stearic) | 1.000 |
| C18:1n9t (Elaidic) | ~0.95 |
| C18:1n9c (Oleic) | ~0.98 |
| C18:2n6t,t | ~0.92 |
| C18:2n6c,t / t,c | ~0.94 |
| C18:2n6c,c (Linoleic) | ~0.97 |
Note: Relative retention times are approximate and can vary depending on the specific GC system, column, and operating conditions.
Visualizations
Caption: Experimental workflow for fatty acid isomer analysis.
Caption: Troubleshooting workflow for chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. shimadzu.com [shimadzu.com]
Troubleshooting guide for novel fatty acid analysis by mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in novel fatty acid analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity or complete signal loss for my fatty acids?
A1: Poor or no signal is a frequent issue in fatty acid analysis. The problem can often be traced back to one of several stages of the experimental workflow:
-
Sample Preparation: Inefficient extraction of fatty acids from the sample matrix is a primary culprit. The choice of extraction solvent is critical and should be tailored to the specific fatty acids and the sample type. Additionally, contaminants in solvents or from plasticware can suppress ionization. Incomplete derivatization, if used, will also lead to low signal intensity.
-
Chromatography: Poor chromatographic peak shape, such as excessive broadening or tailing, can lead to a lower signal-to-noise ratio. This can be caused by an inappropriate column choice, an unoptimized gradient, or a mismatch between the injection solvent and the mobile phase.
-
Mass Spectrometry: Suboptimal ionization source settings (e.g., temperature, gas flows, voltage) can significantly impact signal intensity. For LC-MS, operating in negative ion mode is generally more appropriate for underivatized fatty acids to prevent water loss, which can occur in positive mode.[1] Incorrect mass analyzer settings or a contaminated mass spectrometer can also lead to signal loss.
Q2: I am observing unexpected peaks or high background noise in my chromatograms. What could be the source of this contamination?
A2: Contamination is a common challenge in fatty acid analysis due to their ubiquitous nature. Potential sources include:
-
Solvents and Reagents: Non-LC-MS grade solvents can contain impurities that interfere with the analysis.
-
Sample Handling: Plasticizers (e.g., phthalates) from tubes, pipette tips, and other labware can leach into the sample and appear as contaminant peaks. It is advisable to use glass whenever possible.[2]
-
Carryover: Residual sample from a previous injection can be carried over to the next run, leading to ghost peaks. Implementing rigorous wash steps between samples can mitigate this.
-
Derivatization Reagents: Impurities in derivatization agents or side-products from the derivatization reaction can introduce unexpected peaks.
Q3: How do I choose between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for my fatty acid analysis?
A3: The choice between GC-MS and LC-MS depends on the specific goals of your analysis.[3][4]
-
GC-MS is a robust and highly reproducible technique, particularly well-suited for the analysis of volatile and thermally stable fatty acids. It often requires derivatization to convert non-volatile fatty acids into their more volatile methyl esters (FAMEs).[4] GC-MS provides excellent chromatographic resolution and is often used for established, routine analyses.
-
LC-MS is more versatile and can analyze a wider range of fatty acids, including very long-chain and more polar species, often without the need for derivatization.[1][3] LC-MS is particularly advantageous for analyzing complex biological matrices and for identifying unknown fatty acids due to the softer ionization techniques employed.[3]
Q4: My mass accuracy is poor, and I am struggling to confidently identify novel fatty acids. What can I do to improve this?
A4: Poor mass accuracy can stem from several factors:
-
Instrument Calibration: The mass spectrometer must be properly calibrated according to the manufacturer's recommendations. Calibration should be checked regularly.
-
Ionization Effects: In-source fragmentation or the formation of adducts (e.g., sodium or potassium adducts) can lead to misinterpretation of the precursor ion's mass.[5]
-
Data Processing: Ensure that the data processing software is correctly picking the monoisotopic peak and not a C13 isotope or a different adduct.
-
High-Resolution Mass Spectrometry: For confident identification of novel compounds, high-resolution mass spectrometers like Orbitrap or Q-TOF systems are highly recommended as they provide much higher mass accuracy than low-resolution instruments like triple quadrupoles.[3]
Troubleshooting Guides
Problem 1: Low or No Analyte Signal
This is one of the most common issues encountered. Follow this workflow to diagnose the problem:
References
- 1. azom.com [azom.com]
- 2. mdpi.com [mdpi.com]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 17,17-Dimethyllinoleic acid during sample preparation
Welcome to the technical support center for 17,17-Dimethyllinoleic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its oxidation during sample preparation.
Disclaimer: this compound is a synthetic branched-chain fatty acid. As specific stability and oxidation data for this molecule are not extensively published, the following recommendations are based on established best practices for the handling and preparation of polyunsaturated fatty acids (PUFAs), such as linoleic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a modified version of linoleic acid, a polyunsaturated fatty acid. Like other PUFAs, its structure contains double bonds that are highly susceptible to oxidation when exposed to oxygen, light, and high temperatures.[1] This degradation can create byproducts like hydroperoxides and aldehydes, which can lead to experimental variability and potentially exhibit cytotoxic effects, compromising the integrity of your research.[1]
Q2: What are the primary factors that cause the oxidation of this compound?
A: The main factors that contribute to the degradation of PUFAs like this compound are:
-
Oxygen: Atmospheric oxygen is the principal initiator of the oxidation process.[1]
-
Temperature: Elevated temperatures significantly accelerate the rate of oxidative reactions.[1]
-
Light: Exposure to both UV and visible light can catalyze oxidation.[1]
-
Metal Ions: The presence of metal ions, such as copper and iron, can act as pro-oxidants and speed up degradation.[1]
Q3: How can I detect if my this compound sample has degraded?
A: While specific indicators for this compound are not documented, signs of degradation for similar PUFAs include a change in color from colorless to a yellowish hue and an increase in viscosity. A rancid odor is another common indicator.[1] For a more quantitative assessment, measuring the Peroxide Value (PV) can determine the concentration of primary oxidation products.[1]
Q4: What are the ideal storage conditions for neat this compound and its solutions?
A: To ensure long-term stability, this compound should be stored at low temperatures, ideally at -20°C or -80°C.[1] It is critical to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-protected container like an amber glass vial.[1] If dissolved in a solvent, ensure the solvent is of high purity and has been de-gassed to remove dissolved oxygen.
Q5: Which antioxidants are recommended for preventing the oxidation of this compound?
A: Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and natural antioxidants like tocopherols (B72186) (Vitamin E) are commonly used to prevent lipid oxidation.[2][3] BHT is a versatile phenolic antioxidant with good storage stability.[2] It is crucial to use antioxidants at an appropriate concentration, as high levels of tocopherols can sometimes have a pro-oxidant effect.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results between sample preparations. | Sample oxidation during preparation. | Implement the use of an antioxidant like BHT (0.01-0.1% w/v) in all solvents used for extraction and reconstitution.[5] Perform all steps on ice and minimize exposure to light. |
| Evaporate solvents under a stream of inert gas (nitrogen or argon).[6] | ||
| Appearance of unknown peaks in chromatogram. | Formation of oxidation byproducts. | Confirm the identity of byproducts using mass spectrometry. Review and optimize the sample preparation workflow to minimize oxidation triggers (heat, light, oxygen exposure). |
| Filter all samples prior to analysis to remove any particulate matter. | ||
| Low recovery of this compound after extraction. | Degradation during extraction or solvent evaporation. | Add an antioxidant to the extraction solvent. Ensure the evaporation step is not conducted at elevated temperatures.[7] |
| Use high-purity solvents to avoid contaminants that could promote degradation. | ||
| Visible change in sample color or viscosity. | Significant sample oxidation. | Discard the sample. Review storage conditions to ensure they are optimal (low temperature, inert atmosphere, protection from light).[1][7] |
Quantitative Data Summary
The following tables summarize the effectiveness of various preventative measures based on studies of similar polyunsaturated fatty acids.
Table 1: Effect of Storage Temperature on PUFA Stability
| Fatty Acid Type | Storage Temperature | Duration | Observation | Reference |
| Polyunsaturated Fatty Acids (in animal fat) | +2°C | 210 days | Significant decrease in PUFA content. | [8][9] |
| Polyunsaturated Fatty Acids (in animal fat) | -18°C | 210 days | No significant difference in total fatty acid content compared to control. | [8] |
| Polyunsaturated Fatty Acids (in fish oil) | 4°C | 60 days | Negligible changes up to 30 days, with a slight decrease thereafter. | [10] |
| Polyunsaturated Fatty Acids (in fish oil) | -18°C | 60 days | Better quality and stability compared to 4°C storage. | [10] |
| Polyunsaturated Fatty Acids (in red blood cells) | -20°C | 4 weeks | Stable without antioxidants. | [11] |
| Polyunsaturated Fatty Acids (in red blood cells) | -20°C | 17 weeks | Stable with the addition of BHT. | [11] |
Table 2: Efficacy of BHT in Preventing PUFA Degradation
| Sample Type | BHT Concentration | Storage Condition | Duration | Outcome | Reference |
| Dried Blood Spots | 0 mg/mL | Room Temperature, exposed to air | 3 days | Dramatic reduction in PUFAs. | [12] |
| Dried Blood Spots | 2.5 mg/mL | Room Temperature, exposed to air | 28 days | 15% decrease in total PUFAs. | [13] |
| Dried Blood Spots | 5.0 mg/mL | Room Temperature, exposed to air | 28 days | 6% decrease in total PUFAs. | [13] |
| Red Blood Cells | Not specified | -20°C | 17 weeks | Proportions of all PUFAs were not significantly different from baseline. | [11] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis
-
Sample Extraction:
-
Homogenize the sample in a cold solvent mixture, such as methanol/methyl tert-butyl ether (MTBE)/water.[2]
-
To inhibit oxidation, add an antioxidant like BHT to the extraction solvents to a final concentration of 0.01% (w/v).
-
Perform all extraction steps on ice.
-
-
Phase Separation:
-
Induce phase separation by adding water and centrifuge at a low temperature.[2]
-
Collect the organic (upper) phase containing the lipids.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or argon. Avoid high temperatures.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[2] Ensure this solvent also contains an antioxidant.
-
-
Storage Prior to Analysis:
-
If not analyzing immediately, store the reconstituted samples at -80°C under an inert atmosphere.
-
Protocol 2: Storage of this compound Stock
-
Aliquotting:
-
Upon receipt, if the compound is in a neat oil form, gently warm it to ensure homogeneity before aliquotting into smaller volumes for single use. This avoids repeated freeze-thaw cycles.
-
-
Inert Atmosphere:
-
Before sealing, flush the headspace of each vial with a dry, inert gas such as argon or nitrogen.
-
-
Sealing and Storage:
-
Use vials with PTFE-lined caps (B75204) to ensure a tight seal.
-
Store the sealed vials in the dark at -20°C or -80°C.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. About: Tocopherols as antioxidants in lipid-based systems: the combination of chemical and physicochemical interactions determines their efficiency [data-issa.cirad.fr]
- 4. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. blog.preparedpantry.com [blog.preparedpantry.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of storage time and added antioxidant on fatty acid composition of red blood cells at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 17,17-Dimethyllinoleic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 17,17-Dimethyllinoleic acid quantitative analysis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantitative analysis of this compound?
A1: The most common and reliable techniques for the quantitative analysis of fatty acids, including modified ones like this compound, are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5][6] GC, often coupled with a Flame Ionization Detector (FID), is a robust method, especially after derivatization of the fatty acid to its more volatile methyl ester (FAME).[1][3][5][7] LC-MS, particularly with a triple quadrupole mass spectrometer, offers high sensitivity and selectivity, often without the need for derivatization.[2][6][8][9]
Q2: What are the key parameters to evaluate during method validation for this compound analysis?
A2: According to regulatory guidelines from the FDA and ICH, the core parameters for bioanalytical method validation include:[10][11][12][13][14][15]
-
Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Q3: Why is derivatization often necessary for GC analysis of fatty acids?
A3: Derivatization is a common sample preparation step for GC analysis of fatty acids to increase their volatility and thermal stability.[7] Fatty acids in their free form are polar and have high boiling points, which can lead to poor peak shape, tailing, and low sensitivity in a GC system.[5][16] Converting them to fatty acid methyl esters (FAMEs) makes them more suitable for GC analysis.[7]
Q4: How do I choose between GC and LC-MS for my analysis?
A4: The choice between GC and LC-MS depends on several factors:
-
Sensitivity requirements: LC-MS generally offers higher sensitivity, which is crucial for low-concentration analytes.[2][9]
-
Sample matrix: Complex biological matrices may be more amenable to LC-MS due to its high selectivity, which can minimize interferences.[2][8]
-
Throughput: LC-MS methods can sometimes offer faster analysis times.[6]
-
Analyte properties: If the analyte is thermally labile or non-volatile, LC-MS is the preferred method as it operates at lower temperatures and does not require the analyte to be in the gas phase.
-
Availability of instrumentation and expertise: The choice may also be dictated by the equipment and technical expertise available in your laboratory.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | GC: Active sites in the liner or column; improper derivatization; column overload.[17] LC-MS: Incompatible mobile phase pH; secondary interactions with the stationary phase; column degradation. | GC: Use a deactivated liner; optimize derivatization conditions; inject a smaller sample volume or dilute the sample.[17][18] LC-MS: Adjust mobile phase pH; use a different column chemistry; replace the column. |
| Low Signal Intensity / Poor Sensitivity | GC: Incomplete derivatization; leaks in the GC system; incorrect detector settings.[19] LC-MS: Ion suppression from matrix components; inefficient ionization; incorrect mass spectrometer settings.[20] | GC: Optimize derivatization reaction time, temperature, and reagent concentration; perform a leak check; optimize detector parameters (e.g., gas flows for FID).[19] LC-MS: Improve sample cleanup (e.g., using solid-phase extraction); optimize mobile phase composition and additives to enhance ionization; tune the mass spectrometer for the specific analyte.[20] |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation; variable injection volumes; unstable instrument conditions.[19] | Ensure consistent and precise execution of all sample preparation steps; use an autosampler for injections; allow the instrument to stabilize before analysis. |
| Baseline Noise or Drift | Contaminated carrier gas or mobile phase; column bleed; detector contamination.[17][21] | Use high-purity gases and solvents; install or replace gas purifiers; condition the column according to the manufacturer's instructions; clean the detector.[17][18][22] |
| Ghost Peaks | Carryover from previous injections; contamination in the injection port or syringe.[21] | Run blank injections between samples; clean the injection port and syringe; use a more rigorous wash solvent for the autosampler.[22] |
Experimental Protocols
A detailed experimental protocol for a validated quantitative analysis of this compound using LC-MS/MS is provided below.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., d4-Linoleic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion 1, [M-H]⁻ → fragment ion 2
-
Internal Standard (d4-Linoleic acid): [M-H]⁻ → fragment ion 1, [M-H]⁻ → fragment ion 2
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a method validation study for this compound.
Table 1: Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.900 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 2.90 | 96.7 | 6.2 |
| Medium | 75 | 77.25 | 103.0 | 4.1 |
| High | 750 | 735.0 | 98.0 | 3.5 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-MS/MS method for the analysis of fatty acids - in the form of FAME ammonium adducts - in human whole blood and erythrocytes to determine omega-3 index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 22. agilent.com [agilent.com]
Addressing co-elution issues in the analysis of modified fatty acids
Welcome to the technical support center for the analysis of modified fatty acids. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a particular focus on resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution when analyzing modified fatty acids?
A1: Co-elution in the analysis of modified fatty acids, where two or more compounds elute from the chromatographic column at the same time, is a frequent challenge that can compromise accurate identification and quantification.[1] The primary causes stem from the structural similarities of these molecules. Key factors include:
-
Isomeric Similarity: Many modified fatty acids are isomers (e.g., positional or geometric isomers), possessing identical mass and very similar physicochemical properties, which leads to nearly identical retention times on standard chromatographic columns.[2][3]
-
Subtle Structural Differences: Modifications such as methyl branching (e.g., anteiso- and iso-fatty acids) introduce only minor changes in hydrophobicity, making separation on conventional C8 or C18 reversed-phase columns difficult.[4]
-
Similar Polarity: Fatty acids with the same carbon number and degree of unsaturation but different double bond positions can exhibit very similar polarities, resulting in co-elution.[5]
Q2: How can I confirm if I have a co-elution problem?
A2: Confirming co-elution is the first critical step before attempting to resolve it. Here are several methods to diagnose this issue:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders, fronting, or tailing, are strong indicators of underlying co-eluting compounds.[1][6]
-
Diode Array Detector (DAD) Analysis: If using HPLC with a DAD, you can perform peak purity analysis. For a pure compound, the UV-Vis spectra taken across the entire peak should be identical.[1]
-
Mass Spectrometry (MS) Analysis: When using GC-MS or LC-MS, acquiring mass spectra at different points across an apparently single chromatographic peak can reveal the presence of multiple components with distinct fragmentation patterns.[6] If the mass spectra profiles shift across the peak, co-elution is likely.[1]
Q3: Is derivatization necessary for analyzing modified fatty acids, and how does it impact co-elution?
A3: Derivatization is a crucial step, particularly for GC analysis, and highly recommended for HPLC analysis of fatty acids.[4][7]
-
For Gas Chromatography (GC): Free fatty acids have low volatility and their polar carboxyl groups can interact with the stationary phase, leading to poor peak shape and tailing.[8] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases volatility and reduces polarity, allowing for separation based on boiling point, degree of unsaturation, and even cis/trans configuration.[7][9]
-
For High-Performance Liquid Chromatography (HPLC): While not strictly required, derivatization is beneficial. It neutralizes the polar carboxyl group, resulting in sharper, more symmetrical peaks and improved separation.[4][10] Furthermore, derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity for UV or fluorescence detectors.[4][11]
By modifying the analytes' chemical properties, derivatization can alter their interaction with the stationary phase, which can, in turn, help to resolve co-eluting species.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Positional and Geometric Isomers in Reversed-Phase LC-MS
This guide provides a systematic approach to resolving co-eluting fatty acid isomers that differ in double bond position or cis/trans configuration.
Step 1: Mobile Phase Optimization
-
Problem: Insufficient separation between isomers with similar hydrophobicity.
-
Solution: Modify the mobile phase composition and gradient.
-
Weaken the Mobile Phase: In reversed-phase HPLC, decreasing the organic solvent percentage in the mobile phase increases the retention time of the analytes, providing more opportunity for separation.[1]
-
Adjust Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting compounds.[12]
-
Mobile Phase Modifiers: The addition of small amounts of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can influence the ionization efficiency and sometimes the chromatographic selectivity.
-
Step 2: Column Selection and Chemistry
-
Problem: Standard C18 columns may not provide sufficient selectivity for isomers.
-
Solution: Employ a column with a different stationary phase chemistry.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions with the double bonds in unsaturated fatty acids.
-
Cholesteryl-bonded Phases: Columns like COSMOSIL Cholester have shown improved separation of geometrical isomers (cis/trans) due to their high molecular shape selectivity.[13]
-
Silver-Ion Chromatography: This technique, often used in HPLC, provides excellent separation of unsaturated fatty acids based on the number, position, and geometry of the double bonds.[14]
-
Step 3: Temperature Optimization
-
Problem: Inconsistent retention times and poor resolution.
-
Solution: Adjust the column temperature.
-
Lowering Temperature: In reversed-phase LC, decreasing the column temperature generally increases retention and can sometimes improve the resolution of isomers.
-
Temperature Programming: Similar to GC, a temperature gradient can be employed in some HPLC systems to enhance separation.
-
Step 4: Consider Advanced Separation Techniques
-
Problem: Co-elution persists despite optimization of chromatographic conditions.
-
Solution: Utilize multidimensional separation techniques.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[15][16] It can resolve co-eluting isomers that are indistinguishable by chromatography and mass-to-charge ratio alone.[17][18] The collision cross-section (CCS) value obtained from IM-MS provides an additional, orthogonal physicochemical parameter for more confident lipid identification.[17][18]
-
Guide 2: Troubleshooting Chiral Separations of Modified Fatty Acids by GC and HPLC
This guide focuses on the specific challenges of separating enantiomers of chiral modified fatty acids.
Step 1: Chiral Stationary Phase (CSP) Selection
-
Problem: Inability to resolve enantiomers on a standard achiral column.
-
Solution: The primary approach for separating enantiomers is the use of a chiral stationary phase (CSP).
-
For GC: Cyclodextrin-based columns, such as those with heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin (beta-TBDM), are commonly used for the enantioselective analysis of chiral fatty acid methyl esters.[19]
-
For HPLC: A variety of commercial chiral stationary phases are available and can be used to resolve enantiomers of hydroxy fatty acids and other chiral lipids.[14][20]
-
Step 2: Derivatization for Chiral Analysis
-
Problem: Poor interaction with the chiral stationary phase or low detector response.
-
Solution: Derivatization is often a critical step for successful chiral separations.
-
GC Analysis: Fatty acids must be derivatized to their methyl esters or other volatile derivatives before analysis on a chiral GC column.[21]
-
HPLC Analysis: Derivatization can be used to introduce a functional group that enhances the chiral recognition by the CSP or to add a fluorescent tag for sensitive detection.
-
Step 3: Optimization of Chromatographic Conditions
-
Problem: Suboptimal separation on a chiral column.
-
Solution: Fine-tuning the method parameters is crucial.
-
Temperature Program (GC): A slow temperature ramp rate generally provides better resolution for closely eluting enantiomers.[6] Introducing isothermal holds at specific temperatures can also enhance separation.[22]
-
Mobile Phase (HPLC): The composition of the mobile phase, including the type and concentration of organic modifiers and additives, can significantly impact chiral recognition and resolution.
-
Flow Rate: Operating at the optimal flow rate for the column will result in narrower peaks and improved resolution.[6]
-
Quantitative Data Summary
Table 1: Comparison of GC Columns for FAME Isomer Separation
| Column Type | Stationary Phase | Dimensions | Key Separation Capability | Reference |
| Highly Polar | 88% Cyanopropyl Aryl-polysiloxane (e.g., HP-88) | 100 m x 0.25 mm x 0.20 µm | Separation of positional and geometric (cis/trans) isomers of C18:1. | [2] |
| Mid-Polarity | Polyethylene Glycol (e.g., Carbowax type) | 25 m | Good resolution of common polyunsaturated fatty acids with minimal overlap between different chain lengths. | [23] |
| Chiral | Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin | Custom | Enantioselective separation of anteiso-fatty acid methyl esters (e.g., a15:0 and a17:0). | [19] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a general guideline for the esterification of fatty acids using boron trichloride (B1173362) (BCl3) in methanol (B129727).[7]
Materials:
-
Sample containing fatty acids
-
Nonpolar solvent (e.g., hexane (B92381), heptane, or toluene)
-
14% Boron trichloride in methanol (BCl3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
If the sample is not already in solution, dissolve it in a nonpolar solvent.
-
Transfer an appropriate amount of the sample solution to a clean vial.
-
Add the BCl3-Methanol reagent. A 10-fold molar excess of the reagent to the fatty acids is a good starting point.
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the mixture at 60°C for 60 minutes. The optimal time and temperature may need to be adjusted based on the specific fatty acids.[8]
-
Allow the vial to cool to room temperature.
-
Add saturated NaCl solution to the vial to quench the reaction and facilitate phase separation.
-
Add hexane to extract the FAMEs. Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC analysis.
Visualizations
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jsbms.jp [jsbms.jp]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hplc.eu [hplc.eu]
- 14. aocs.org [aocs.org]
- 15. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00751D [pubs.rsc.org]
- 19. Enantioselective analysis of chiral anteiso fatty acids in the polar and neutral lipids of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aocs.org [aocs.org]
- 21. researchgate.net [researchgate.net]
- 22. chromforum.org [chromforum.org]
- 23. aocs.org [aocs.org]
Enhancing the sensitivity of 17,17-Dimethyllinoleic acid detection in complex matrices
Welcome to the technical support center for the analysis of 17,17-Dimethyllinoleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing detection sensitivity in complex matrices and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is detecting this compound in complex matrices like plasma challenging?
A1: Detecting modified fatty acids such as this compound in biological samples presents several challenges:
-
Low Abundance: This specific fatty acid may be present at very low concentrations, making it difficult to detect against a high background of other lipids.[1]
-
Matrix Effects: Complex matrices like plasma contain a vast array of lipids, proteins, and other molecules that can interfere with the analysis, suppressing the signal of the target analyte in techniques like LC-MS.[2][3]
-
Structural Similarity: The sample will contain numerous other fatty acid isomers and structurally related lipids, which can co-elute during chromatographic separation, making accurate identification and quantification difficult.[4][5]
-
Inherent Properties: Free fatty acids are polar and have low volatility, which can lead to poor peak shapes and retention in gas chromatography (GC) if not properly derivatized.[6][7]
Q2: What is the most common strategy to enhance the sensitivity of fatty acid detection by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: The most critical step to enhance sensitivity and achieve good chromatographic results for fatty acids by GC-MS is derivatization .[6][7][8] This chemical process modifies the fatty acid to make it more volatile and less polar. The most common derivatization techniques are:
-
Esterification: This converts the carboxylic acid group of the fatty acid into an ester, most commonly a fatty acid methyl ester (FAME).[6][9] This neutralizes the polar carboxyl group, improving peak shape and allowing for separation based on properties like boiling point and degree of unsaturation.[6]
-
Silylation: This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, creating a TMS ester.[6][7] This also increases volatility and is effective for GC analysis.[6]
Q3: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?
A3: Both GC-MS and LC-MS/MS are powerful techniques for fatty acid analysis, and the choice depends on the specific experimental goals.
-
GC-MS is a robust and widely used technique for fatty acid profiling, offering high chromatographic resolution for separating different fatty acid methyl esters (FAMEs).[10] However, it requires a derivatization step.[6][7]
-
LC-MS/MS can often analyze free fatty acids directly without derivatization, which simplifies sample preparation.[5] It offers high sensitivity and selectivity, especially when using multiple reaction monitoring (MRM) mode, which is excellent for quantifying low-abundance analytes in complex mixtures.[1][11] LC-MS/MS is particularly advantageous for analyzing a broad range of lipid classes simultaneously.[12]
Q4: How can I effectively remove interfering substances from my plasma sample before analysis?
A4: Solid-Phase Extraction (SPE) is a highly effective and commonly used method for cleaning up complex samples like plasma and isolating specific lipid classes.[1][9][13][14] For fatty acid analysis, an aminopropyl-bonded silica (B1680970) SPE column can be used to separate total lipid extracts into fractions such as neutral lipids, free fatty acids, and phospholipids.[9][13][14] This reduces matrix effects and concentrates the analyte of interest, leading to improved sensitivity and accuracy.[1][[“]]
Troubleshooting Guides
GC-MS Analysis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Incomplete derivatization.- Active sites in the GC inlet or column.[16]- Column contamination.[17] | - Optimize derivatization reaction time and temperature.- Use a fresh, inert inlet liner (e.g., silanized glass wool).[18]- Condition the column or trim the first few inches of the column inlet.[17] |
| Low Signal/Poor Sensitivity | - Inefficient extraction or derivatization.- Leaks in the GC system.[18]- Suboptimal injection parameters. | - Validate extraction and derivatization efficiency with a standard.- Perform a leak check of the injector and gas lines.[18]- Optimize injector temperature and split ratio.[19] |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the syringe or inlet.[17] | - Run a solvent blank after a high-concentration sample.- Clean the syringe and replace the inlet liner and septum.[17] |
| Irreproducible Results | - Inconsistent sample preparation.- Variability in injection volume. | - Ensure precise and consistent execution of the extraction and derivatization protocol.- Use an autosampler for injections to ensure consistent volume. |
LC-MS/MS Analysis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Signal Suppression or Enhancement (Matrix Effect) | - Co-eluting matrix components interfering with ionization.[2] | - Improve sample cleanup using Solid-Phase Extraction (SPE).[1][[“]]- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Use a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Low Sensitivity | - Suboptimal MS parameters.- Poor ionization efficiency. | - Optimize cone voltage and collision energy for the specific analyte.[11]- Adjust mobile phase composition (e.g., pH, additives) to enhance ionization.- Ensure the electrospray needle is properly positioned and clean. |
| Peak Tailing or Splitting | - Column degradation or contamination.- Incompatible solvent for sample dissolution. | - Flush the column with a strong solvent or replace it if necessary.- Dissolve the final extract in a solvent that is compatible with the initial mobile phase. |
| Shifting Retention Times | - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Use a guard column and monitor column performance with a standard mix. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol is a common starting point for isolating total lipids from plasma.
-
Sample Preparation: To 0.5 mL of plasma in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of the fatty acid of interest).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture to the plasma.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for cleanup or derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for Free Fatty Acid Isolation
This protocol is used to isolate the free fatty acid fraction from the total lipid extract.[9][13][14]
-
Column Conditioning: Condition an aminopropyl SPE cartridge by washing it sequentially with 5 mL of hexane (B92381), followed by 5 mL of chloroform.
-
Sample Loading: Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of chloroform and load it onto the conditioned SPE column.
-
Elution of Neutral Lipids: Elute the neutral lipids and cholesterol esters by washing the column with 10 mL of 2:1 (v/v) chloroform:isopropanol. Discard this fraction.
-
Elution of Free Fatty Acids: Elute the free fatty acid fraction, including this compound, with 10 mL of 2% acetic acid in diethyl ether. Collect this fraction.
-
Drying: Evaporate the collected fraction to dryness under a stream of nitrogen. The sample is now enriched in free fatty acids and ready for derivatization or direct LC-MS analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol converts the isolated fatty acids into their more volatile methyl esters.[6][7]
-
Reagent Preparation: Use a commercially available derivatization reagent such as 14% Boron Trifluoride in Methanol (BF3-Methanol).
-
Reaction: Add 1 mL of BF3-Methanol to the dried fatty acid extract from Protocol 2.
-
Incubation: Cap the tube tightly and heat it at 60°C for 30 minutes.[20]
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.
Visualizations
References
- 1. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unitn.it [iris.unitn.it]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. youtube.com [youtube.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. hpst.cz [hpst.cz]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Effects of Linoleic Acid and the Novel Compound 17,17-Dimethyllinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
This guide provides a comprehensive comparison of the known biological effects of the essential omega-6 fatty acid, linoleic acid, and a hypothesized profile for the novel, synthetically modified fatty acid, 17,17-dimethyllinoleic acid. Due to the absence of published data on this compound, this document serves as a foundational resource, presenting established data for linoleic acid alongside a proposed experimental framework to elucidate the biological activities of its dimethylated counterpart. The content is structured to facilitate further research and drug development by offering detailed experimental protocols and predictive insights into the structure-function relationship of this new molecular entity.
Introduction
Linoleic acid (LA) is an essential polyunsaturated fatty acid, vital for numerous physiological processes, including maintaining the skin's water barrier, synthesizing signaling molecules, and forming cell membranes. Its metabolism and biological effects have been extensively studied. In contrast, this compound is a structurally analogous compound featuring two methyl groups at the seventeenth carbon position. This modification is predicted to introduce significant steric hindrance at the omega-end of the fatty acid, potentially altering its metabolic fate and biological activity. This guide will first detail the established biological profile of linoleic acid and then present a series of proposed experiments to systematically compare it with this compound.
Overview of Linoleic Acid: Metabolism and Biological Functions
Linoleic acid undergoes a series of desaturation and elongation reactions to produce arachidonic acid (AA), a precursor for a variety of signaling molecules called eicosanoids, which are involved in inflammation and immune responses. Linoleic acid itself, as well as its metabolites, can act as signaling molecules, notably through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.
Linoleic Acid Metabolism
The metabolic pathway of linoleic acid is well-characterized and primarily occurs in the endoplasmic reticulum and peroxisomes. The initial and rate-limiting step is the conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase.
Role in Inflammation
The role of linoleic acid in inflammation is complex and debated. While its downstream metabolite, arachidonic acid, is a precursor to pro-inflammatory eicosanoids, some studies suggest that linoleic acid itself may not be pro-inflammatory and could even have anti-inflammatory effects in certain contexts. A systematic review of randomized controlled trials found virtually no evidence that dietary linoleic acid increases the concentration of inflammatory markers in healthy individuals.
Interaction with PPARs
Linoleic acid and its metabolites are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid oxidation, while PPARγ activation is crucial for adipogenesis and insulin (B600854) sensitization.
Hypothesized Biological Effects of this compound
The introduction of two methyl groups at the 17th carbon of linoleic acid is expected to create significant steric bulk at the terminal end of the fatty acid. This structural modification is hypothesized to have the following consequences:
-
Impaired Beta-Oxidation: The terminal dimethylation will likely prevent the final thiolytic cleavage step in mitochondrial beta-oxidation, leading to incomplete fatty acid oxidation and the potential accumulation of specific metabolites.
-
Altered Incorporation into Complex Lipids: The bulky terminal group may affect the esterification of this compound into phospholipids (B1166683) and triglycerides, thereby altering membrane fluidity and lipid droplet formation.
-
Modified Receptor Interactions: The altered three-dimensional structure of the fatty acid may change its binding affinity and activation potential for nuclear receptors like PPARs.
Proposed Experimental Framework for Comparison
To systematically evaluate the biological effects of this compound relative to linoleic acid, a series of in vitro and in vivo experiments are proposed.
Comparative Data Presentation
The following tables summarize the known quantitative data for linoleic acid and provide a template for the expected comparative data for this compound from the proposed experiments.
Table 1: Comparison of Metabolic Parameters
| Parameter | Linoleic Acid (Known/Expected) | This compound (Hypothesized/To Be Determined) |
| Fatty Acid Oxidation Rate | High | Significantly Reduced |
| Incorporation into Triglycerides | Readily incorporated | Potentially Reduced |
| Incorporation into Phospholipids | Readily incorporated | Potentially Altered distribution |
| Arachidonic Acid Production | Precursor | No production expected |
Table 2: Comparison of Inflammatory Responses
| Parameter | Linoleic Acid (Known/Expected) | This compound (Hypothesized/To Be Determined) |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Secretion | Context-dependent | Potentially reduced due to lack of AA production |
| Anti-inflammatory Cytokine (IL-10) Secretion | Variable | To be determined |
| Pro-inflammatory Eicosanoid (PGE2, LTB4) Production | Precursor | No production expected |
Table 3: Comparison of PPAR Activation
| Parameter | Linoleic Acid (Known/Expected) | This compound (Hypothesized/To Be Determined) |
| PPARα Activation (EC50) | Micromolar range | To be determined (potentially altered) |
| PPARγ Activation (EC50) | Micromolar range | To be determined (potentially altered) |
| PPARδ Activation (EC50) | Micromolar range | To be determined (potentially altered) |
| Upregulation of PPAR target genes (e.g., CPT1, FABP4) | Yes | To be determined |
Detailed Experimental Protocols
In Vitro Experimentation
-
Cell Lines: Human hepatoma cells (e.g., HepG2), murine pre-adipocytes (e.g., 3T3-L1), and murine macrophages (e.g., RAW 264.7) will be used to model liver, adipose tissue, and immune responses, respectively.
-
Treatment: Cells will be treated with varying concentrations (e.g., 10-100 µM) of linoleic acid or this compound complexed to fatty acid-free bovine serum albumin (BSA) for specified time points (e.g., 24-48 hours).
-
Principle: This assay measures the rate of β-oxidation of radiolabeled fatty acids.
-
Protocol:
-
Cells will be incubated with [1-¹⁴C]-linoleic acid or synthesized [¹⁴C]-17,17-dimethyllinoleic acid.
-
After incubation, the cell culture medium will be collected and acidified to trap the released ¹⁴CO₂.
-
The radioactivity of the trapped ¹⁴CO₂ and the acid-soluble metabolites will be measured by scintillation counting to determine the rate of fatty acid oxidation.
-
-
Principle: This assay quantifies the incorporation of fatty acids into cellular lipids.
-
Protocol:
-
Cells will be incubated with fluorescently labeled linoleic acid or this compound (e.g., BODIPY-labeled).
-
Lipids will be extracted from the cells and separated by thin-layer chromatography (TLC).
-
The fluorescent signal in the triglyceride and phospholipid fractions will be quantified to determine the extent of incorporation.
-
-
Principle: This protocol measures the secretion of inflammatory mediators.
-
Protocol:
-
RAW 264.7 macrophages will be pre-treated with the fatty acids and then stimulated with lipopolysaccharide (LPS).
-
Cell culture supernatants will be collected, and the concentrations of cytokines (TNF-α, IL-6, IL-10) will be measured using enzyme-linked immunosorbent assays (ELISAs).
-
Eicosanoids (e.g., PGE2, LTB4) will be quantified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Principle: This assay measures the activation of PPARs by the test compounds.
-
Protocol:
-
Cells will be co-transfected with expression vectors for PPARα, γ, or δ and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Transfected cells will be treated with linoleic acid or this compound.
-
Luciferase activity will be measured to determine the level of PPAR activation.
-
In Vivo Experimentation
-
Animal Model: Male C57BL/6J mice, a standard model for metabolic studies, will be used.
-
Diets: Mice will be fed a high-fat diet where the primary source of fat is either safflower oil (high in linoleic acid) or a custom-synthesized oil enriched with this compound. A low-fat chow diet will serve as a control.
-
Body Weight and Composition: Body weight will be monitored weekly, and body composition (fat and lean mass) will be measured by nuclear magnetic resonance (NMR) at the beginning and end of the study.
-
Glucose and Insulin Tolerance Tests: These tests will be performed to assess glucose homeostasis and insulin sensitivity.
-
Serum Lipid Profile: Serum levels of triglycerides, total cholesterol, HDL, and LDL will be measured.
-
Gene Expression: RNA will be extracted from liver and adipose tissue, and the expression of genes involved in lipid metabolism (e.g., Srebf1, Fasn, Cpt1a) and inflammation (e.g., Tnf, Il6) will be analyzed by quantitative real-time PCR (qRT-PCR).
-
Histology: Liver and adipose tissue will be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Oil Red O) to assess lipid accumulation and inflammation.
Conclusion
This guide provides a comprehensive overview of the known biological effects of linoleic acid and a structured, hypothesis-driven framework for the investigation of the novel compound this compound. The proposed experiments are designed to provide a direct and thorough comparison of these two fatty acids, with a focus on their metabolism, inflammatory potential, and interaction with key metabolic regulators. The resulting data will be invaluable for researchers and drug development professionals seeking to understand the structure-activity relationships of modified fatty acids and their potential as therapeutic agents.
17,17-Dimethyllinoleic Acid vs. Oleic Acid: A Comparative Guide to Membrane Fluidity Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of 17,17-dimethyllinoleic acid and the well-characterized oleic acid on biological membrane fluidity. Due to a lack of direct experimental data on this compound, this comparison is based on established principles of lipid biophysics, drawing parallels from studies on other branched-chain fatty acids. This document also presents a comprehensive experimental protocol to enable researchers to directly investigate these effects.
Introduction
Membrane fluidity is a critical parameter influencing a vast array of cellular processes, including signal transduction, membrane protein function, and cellular transport. The fatty acid composition of membrane phospholipids (B1166683) is a key determinant of this fluidity. Oleic acid, a monounsaturated fatty acid, is known to increase membrane fluidity by introducing a kink in its acyl chain, thereby disrupting the tight packing of phospholipid tails. In contrast, this compound, a structurally distinct fatty acid with two methyl groups at its terminal end, presents a unique case. While it possesses two double bonds similar to linoleic acid, the terminal dimethylation introduces steric hindrance that is expected to significantly impact its interaction with neighboring lipids and, consequently, membrane organization.
Theoretical Comparison of Effects on Membrane Fluidity
Based on the biophysical properties of unsaturated and branched-chain fatty acids, we can project the differential effects of this compound and oleic acid on membrane fluidity.
| Feature | Oleic Acid | This compound (Hypothesized) |
| Primary Structural Feature | Single cis double bond at the C9 position. | Two cis double bonds (similar to linoleic acid) and two methyl groups at the C17 position. |
| Effect on Lipid Packing | The cis double bond creates a significant kink, increasing the average area per lipid and disrupting ordered packing. | The double bonds will introduce kinks, while the terminal dimethyl groups will create significant steric bulk at the end of the acyl chain. This is expected to cause a more profound disruption of the hydrophobic core of the membrane. |
| Anticipated Impact on Membrane Fluidity | Increases membrane fluidity by lowering the phase transition temperature of the lipid bilayer.[1] | Expected to increase membrane fluidity to a greater extent than oleic acid due to the combined effects of unsaturation and terminal branching. The bulky dimethyl groups should significantly hinder inter-chain van der Waals interactions.[2][3] |
| Potential Influence on Membrane Thickness | Tends to decrease membrane thickness due to disordered packing. | The significant disruption in the terminal region of the acyl chains may lead to a more substantial decrease in membrane thickness compared to oleic acid. |
Experimental Protocol: Measurement of Membrane Fluidity using Laurdan GP
To empirically determine and compare the effects of this compound and oleic acid, fluorescence spectroscopy using the environmentally sensitive probe Laurdan is a robust method. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is directly related to water penetration into the membrane bilayer and, therefore, lipid packing and fluidity.[4]
1. Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Oleic acid
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Liposomes (e.g., POPC) for in vitro assays
-
Fluorometer or confocal microscope with spectral imaging capabilities
2. Preparation of Fatty Acid-BSA Complexes:
-
Dissolve oleic acid and this compound in ethanol (B145695) to prepare stock solutions.
-
In a sterile tube, add the fatty acid stock solution to a solution of fatty acid-free BSA in PBS to achieve a final desired molar ratio (e.g., 4:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
Sterilize the complex solution by passing it through a 0.22 µm filter.
3. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in standard growth medium.
-
Replace the growth medium with a serum-free medium containing the fatty acid-BSA complexes at various concentrations (e.g., 10, 50, 100 µM). Include a BSA-only control.
-
Incubate the cells with the fatty acid complexes for a predetermined time (e.g., 24 hours) to allow for incorporation into cellular membranes.
4. Laurdan Staining:
-
After treatment, wash the cells twice with PBS.
-
Prepare a 5 mM stock solution of Laurdan in a suitable organic solvent (e.g., DMSO).
-
Dilute the Laurdan stock solution in a serum-free medium to a final working concentration of 5-10 µM.
-
Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess Laurdan.
5. Data Acquisition:
-
For Fluorometer:
-
Harvest the cells and resuspend them in PBS.
-
Excite the sample at 340 nm.
-
Record the emission intensity at 440 nm (characteristic of ordered, gel-phase membranes) and 490 nm (characteristic of disordered, liquid-crystalline phase membranes).
-
-
For Confocal Microscopy:
-
Mount the stained cells on a suitable imaging dish.
-
Excite the sample with a 405 nm laser.
-
Collect the emission spectra in two channels: 400-460 nm and 470-530 nm.
-
6. Data Analysis: Generalized Polarization (GP) Calculation:
Calculate the GP value for each sample using the following formula: GP = (I440 - I490) / (I440 + I490)
Where I440 and I490 are the fluorescence intensities at the respective emission wavelengths. GP values range from +1 (highly ordered) to -1 (highly fluid).
Visualizing the Hypothesized Mechanism
The following diagram illustrates the theoretical impact of oleic acid and this compound on the lipid bilayer.
Caption: Hypothesized pathways for increased membrane fluidity.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol described above.
Caption: Experimental workflow for membrane fluidity analysis.
Conclusion
While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest it will be a more potent fluidizing agent for cellular membranes than oleic acid. The proposed experimental protocol provides a clear and established method to test this hypothesis. Understanding the impact of such modified fatty acids on membrane biophysics is crucial for the rational design of lipid-based drug delivery systems and for elucidating the role of lipid diversity in cellular health and disease.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
Validation of the biological activity of synthetic fatty acid analogues.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of synthetic fatty acid analogues against their endogenous counterparts and other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visual diagrams of relevant signaling pathways and workflows to aid in the design and interpretation of research in metabolic diseases, inflammation, and oncology.
Introduction to Synthetic Fatty Acid Analogues
Fatty acids (FAs) are fundamental cellular components, serving as energy sources, structural elements of membranes, and potent signaling molecules that regulate a myriad of physiological processes.[1][2] The development of synthetic fatty acid analogues is driven by the need to overcome the limitations of natural FAs, such as rapid metabolism and lack of specificity.[3] Synthetic analogues are designed with modified structures—such as altered chain length, inclusion of functional groups, or substitution with non-hydrolyzable linkages—to enhance metabolic stability, improve target selectivity, and elucidate biological functions.[3][4][5] These engineered molecules are invaluable tools for studying lipid metabolism and represent promising therapeutic leads for various diseases, including metabolic disorders, cancer, and inflammatory conditions.[3][6][7][8]
Mechanisms of Action and Key Signaling Pathways
Synthetic fatty acid analogues often exert their biological effects by mimicking endogenous lipids and interacting with their cellular machinery. Key mechanisms include binding to nuclear receptors, modulating enzyme activity, and activating cell surface G-protein coupled receptors (GPCRs).
A prominent family of receptors activated by fatty acids and their analogues are the Free Fatty Acid Receptors (FFARs), such as FFAR1 (GPR40) and FFAR2 (GPR43).[9][10] Activation of these receptors, which are highly expressed in pancreatic β-cells, immune cells, and adipocytes, triggers downstream signaling cascades.[10] For instance, FFAR1 activation can amplify glucose-stimulated insulin (B600854) secretion (GSIS), while FFAR2 is involved in modulating inflammatory responses.[9][10] These pathways often involve the activation of Mitogen-Activated Protein Kinase (MAPK) and the regulation of nuclear factor-kappa B (NF-κB), key players in cell proliferation, differentiation, and inflammation.[9]
Another critical mechanism is the interaction with Fatty Acid Binding Proteins (FABPs), which are intracellular lipid chaperones that transport fatty acids and modulate their downstream signaling.[11] For example, FABP5 has been shown to regulate inflammatory pathways in macrophages.[11][12] Furthermore, some analogues are designed to inhibit key enzymes in lipid metabolism, such as Fatty Acid Synthase (FASN), a target in cancer therapy, or Fatty Acid Amide Hydrolase (FAAH), which degrades signaling lipids like palmitoylethanolamide (B50096) (PEA).[1][3]
Comparative Biological Activity
The efficacy of synthetic fatty acid analogues is highly dependent on their chemical structure, including acyl chain length, degree of saturation, and the nature of conjugated functional groups.[7][13] The following tables summarize quantitative data from various studies, comparing the performance of different analogues.
Table 1: Anti-inflammatory Activity of Synthetic Fatty Acid Amides
This table compares the inhibitory concentration (IC₅₀) of various synthetic fatty acid amides on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. Lower IC₅₀ values indicate higher potency.
| Compound Class | Fatty Acid Moiety | Amine Headgroup | Target Mediator | IC₅₀ (µM) | Reference |
| Endogenous FAs | Oleic Acid | Ethanolamine | Nitric Oxide (NO) | > 50 | [7] |
| Arachidonic Acid | Ethanolamine | Nitric Oxide (NO) | ~ 25 | [7] | |
| Synthetic Analogues | Enone Fatty Acid | Dopamine | Nitric Oxide (NO) | ~ 2 | [7] |
| Enone Fatty Acid | Dopamine | TNF-α | ~ 2 | [7] | |
| Enone Fatty Acid | Ethanolamine | IL-6 | ~ 5-10 | [7] | |
| FASN Inhibitor | Bischloroanthrabenzoxocinone (BABX) | - | S. aureus FASN Assay | 11.4 µg/mL | [14][15] |
| Bischloroanthrabenzoxocinone (BABX) | - | E. coli FASN Assay | 35.3 µg/mL | [14][15] |
Data synthesized from studies evaluating inhibitory effects on pro-inflammatory markers and enzyme activity.[7][14][15]
Table 2: Effect of Acyl Chain Length on Cytotoxicity of Synthetic Lipopeptides
This table illustrates the relationship between the number of carbon atoms in the fatty acid tail of synthetic lipopeptoids and their cytotoxic activity (IC₅₀) against B16F10 melanoma cells.
| Compound ID | Acyl Chain Length | Core Structure | IC₅₀ (µM) against B16F10 | Reference |
| Analogue 39 | 12 (Lauric) | Tetrapeptide | > 50 (Inactive) | [16] |
| Analogue 47 | 14 (Myristic) | Tetrapeptide | 15.2 ± 1.3 | [16] |
| Analogue 5 | 16 (Palmitic) | Tetrapeptide | 10.1 ± 0.9 | [16] |
| Analogue 45 | 17 (Margaric) | Tetrapeptide | 8.2 ± 0.6 | [16] |
| Analogue 46 | 18 (Stearic) | Tetrapeptide | 8.5 ± 0.7 | [16] |
A marked enhancement in anticancer activity was observed as the fatty acid chain length increased from 12 to 17 carbons, with compounds containing 17 and 18 carbons showing the most potent activity.[16]
Experimental Validation Protocols
Validating the biological activity of synthetic fatty acid analogues requires a multi-faceted approach, combining cell-based, biochemical, and in vivo assays. The following diagram and protocols outline a general workflow and detailed methodologies for key experiments.
Protocol 1: Cell-Based Fluorescent Fatty Acid Uptake Assay
This protocol is adapted from commercially available kits and is used to quantify the uptake of long-chain fatty acids by adherent cells.[6] It employs a fluorescent fatty acid analogue that is taken up by membrane transporters.
Materials:
-
Adherent cells capable of fatty acid uptake (e.g., differentiated 3T3-L1 adipocytes)
-
96-well black plate with a clear bottom
-
Fluorescent fatty acid analogue substrate
-
Assay Buffer
-
Quench Reagent
-
Fluorescence plate reader (bottom-read, λex/em = 488/523 nm)
Methodology:
-
Cell Plating: Seed 50,000-80,000 cells per well in a 96-well plate and culture until they are fully differentiated and confluent.[6]
-
Preparation of Working Reagent: Prepare the Working Reagent by mixing the fluorescent fatty acid analogue substrate with Assay Buffer according to the manufacturer's instructions.
-
Compound Treatment (Optional): If screening for inhibitors or activators, add the test compounds to the wells and incubate for the desired time.
-
Assay Initiation: Add the Working Reagent to each well.
-
Quenching: Immediately after adding the Working Reagent, add the Quench Reagent to each well. This blocks the extracellular fluorescent signal.[6]
-
Incubation: Incubate the plate at 37°C for approximately 2 hours.
-
Measurement: Measure the fluorescence intensity using a bottom-read fluorimeter at an excitation of 488 nm and an emission of 523 nm.[6] The increase in fluorescence corresponds to the intracellular accumulation of the fatty acid analogue.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide & Cytokine Production)
This protocol is used to evaluate the ability of synthetic fatty acid analogues to inhibit the production of pro-inflammatory mediators in macrophages.[7]
Materials:
-
RAW264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Synthetic fatty acid analogues and controls
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Cell culture reagents and 96-well plates
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the synthetic fatty acid analogues for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine (TNF-α, IL-6) Assay:
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each analogue concentration compared to the LPS-only control. Determine the IC₅₀ values.
Protocol 3: Fatty Acid Synthase (FASN) Activity Assay
This protocol describes a mass spectrometry-based assay to directly monitor FASN activity and its product specificity, offering an advantage over indirect spectrophotometric methods.[1][2]
Materials:
-
Purified FASN enzyme
-
¹³C-labeled malonyl-CoA
-
Acetyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA, 10 mM cysteine)
-
Internal standard (e.g., ¹³C-labeled palmitic acid)
-
Extraction solvents (e.g., chloroform/methanol)
-
High-resolution mass spectrometer
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified FASN enzyme, acetyl-CoA, and NADPH.[1][2]
-
Reaction Initiation: Start the reaction by adding ¹³C-labeled malonyl-CoA. Incubate at 37°C.
-
Time Points: At defined time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in individual tubes.
-
Extraction: To stop the reaction and extract the products, spike the mixture with the internal standard and perform a liquid-liquid extraction (e.g., using a Bligh and Dyer-based method).[1]
-
Sample Preparation: Collect the organic phase containing the newly synthesized ¹³C-labeled non-esterified fatty acids (NEFAs). The sample can often be analyzed directly without evaporation or derivatization.[1]
-
Mass Spectrometry Analysis: Analyze the extract by direct-infusion high-resolution mass spectrometry in negative ion mode.
-
Data Analysis: Quantify the abundance of the de novo synthesized ¹³C-labeled NEFAs (e.g., C12:0, C14:0, C16:0, C18:0) relative to the internal standard.[1] Calculate the specific activity of FASN by determining the initial rate of product formation from the time-course data.[1]
Conclusion
The validation of synthetic fatty acid analogues is a critical process in drug discovery and metabolic research. A systematic approach, combining robust biochemical and cell-based assays, is essential to characterize their biological activity, potency, and mechanism of action. Comparative analysis, focusing on quantitative metrics such as IC₅₀ and the influence of structural modifications, allows for the objective evaluation of these novel compounds. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to rigorously assess the therapeutic potential and biological function of synthetic fatty acid analogues.
References
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is Bacterial Fatty Acid Synthesis a Valid Target for Antibacterial Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Evaluation of endogenous fatty acid amides and their synthetic analogues as potential anti-inflammatory leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Proteomic analysis of signaling pathways modulated by FABP5 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of selectivity and efficacy of fatty acid synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Comparative Lipidomics of Cells Treated with 17,17-Dimethyllinoleic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated lipidomic effects of 17,17-dimethyllinoleic acid in contrast to its parent compound, linoleic acid. Due to a lack of direct experimental data on this compound, this guide presents a hypothetical comparison based on the known effects of branched-chain fatty acids and established lipidomic methodologies.
This document outlines the expected alterations in cellular lipid profiles, detailed experimental protocols for conducting such a comparative analysis, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction to this compound
This compound is a structurally modified version of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The key difference is the presence of two methyl groups at the 17th carbon position. This modification is expected to alter its metabolism and incorporation into cellular lipids, potentially leading to significant changes in membrane fluidity and signaling pathways. Understanding these changes is crucial for evaluating its potential as a therapeutic agent or research tool.
Hypothetical Comparative Lipidomic Profile
The introduction of dimethyl groups on the terminal end of linoleic acid is predicted to influence its metabolism and incorporation into complex lipids. The following tables present a hypothetical comparison of the lipidomic profiles of cells treated with linoleic acid versus this compound. These predictions are based on the known behavior of branched-chain fatty acids.
Table 1: Predicted Changes in Major Lipid Classes
| Lipid Class | Expected Change with Linoleic Acid Treatment | Predicted Change with this compound Treatment | Rationale for Prediction |
| Phospholipids (PLs) | Increase in species containing linoleic acid. | Potential for altered species distribution, with some incorporation of the dimethylated fatty acid. The bulky dimethyl group may hinder esterification. | Branched-chain fatty acids can be incorporated into phospholipids, affecting membrane fluidity. |
| Triacylglycerols (TAGs) | Significant increase as a storage form of excess linoleic acid. | Potentially lower incorporation into TAGs compared to linoleic acid due to steric hindrance from the dimethyl groups. | The efficiency of acyltransferases in utilizing branched-chain fatty acids for TAG synthesis may be reduced. |
| Diacylglycerols (DAGs) | Transient increase, as DAGs are precursors for PLs and TAGs. | May show a more sustained increase if its conversion to other lipid classes is slowed. | A bottleneck in the incorporation of the modified fatty acid could lead to an accumulation of intermediates. |
| Cholesteryl Esters (CEs) | Increase in CEs containing linoleic acid. | Lower incorporation into CEs is expected. | The enzyme ACAT (acyl-CoA:cholesterol acyltransferase) may have lower affinity for the bulky dimethylated fatty acid. |
| Free Fatty Acids (FFAs) | Transient increase followed by incorporation into complex lipids. | May exhibit a prolonged elevation in the free form if cellular uptake and/or metabolism are impaired. | Altered transport and activation of the modified fatty acid could lead to higher intracellular free concentrations. |
Table 2: Predicted Changes in Phospholipid Species
| Phospholipid Species | Expected Change with Linoleic Acid Treatment | Predicted Change with this compound Treatment | Rationale for Prediction |
| Phosphatidylcholine (PC) | Increase in PC species containing linoleic acid (e.g., PC 36:2). | Potential for novel PC species containing this compound. Overall PC levels may be altered. | PC is a major phospholipid, and changes in its acyl chain composition can significantly impact membrane properties. |
| Phosphatidylethanolamine (PE) | Increase in PE species containing linoleic acid. | Potential for incorporation, leading to altered membrane curvature and fusion properties. | PE plays a role in membrane dynamics, which could be affected by the bulky dimethyl group. |
| Phosphatidylinositol (PI) | Incorporation of linoleic acid into PI, affecting signaling pathways. | Altered PI species could lead to dysregulation of PI-mediated signaling. | PI and its phosphorylated derivatives are crucial second messengers. |
Experimental Protocols
To validate the hypothetical data presented, a comprehensive lipidomics study is required. Below are detailed methodologies for key experiments.
Cell Culture and Fatty Acid Treatment
-
Cell Line Selection: Choose a relevant cell line for the research question (e.g., a human liver cell line like HepG2 for metabolism studies, or a cancer cell line for therapeutic investigations).
-
Cell Culture: Culture the cells in a standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Fatty Acid Preparation: Prepare stock solutions of linoleic acid and this compound by dissolving them in ethanol. Further dilute in culture medium to the desired final concentration (e.g., 50 µM). A vehicle control (ethanol-treated) and an untreated control should be included.
-
Treatment: When cells reach 70-80% confluency, replace the culture medium with the medium containing the respective fatty acids or controls. Incubate for a predetermined time course (e.g., 24, 48 hours).
Lipid Extraction
A modified Bligh and Dyer method is commonly used for total lipid extraction:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add a mixture of methanol:chloroform (B151607) (2:1, v/v) to the cells. Scrape the cells and transfer the lysate to a glass tube.
-
Phase Separation: Add chloroform and water to the lysate to achieve a final ratio of methanol:chloroform:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected. The extraction is often repeated on the upper aqueous phase to maximize yield.
-
Drying and Storage: The collected organic phase is dried under a stream of nitrogen gas and the lipid extract is stored at -80°C until analysis.
Mass Spectrometry-Based Lipidomics
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for comprehensive lipid analysis.
-
Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v). Inject the sample onto a reverse-phase chromatography column (e.g., a C18 column) to separate the different lipid classes.
-
Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in both positive and negative ion modes to detect a broad range of lipid species. Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for lipid identification.
-
Data Analysis: Process the raw data using specialized software (e.g., LipidSearch, MS-DIAL) to identify and quantify the lipid species based on their accurate mass, retention time, and fragmentation patterns.
Visualizations
Experimental Workflow
Assessing the Metabolic Stability of 17,17-Dimethyllinoleic Acid in Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of 17,17-dimethyllinoleic acid in hepatocytes. Due to the limited availability of direct experimental data on this specific synthetic fatty acid, this document leverages established knowledge of linoleic acid metabolism and the known effects of chemical modifications on drug metabolic pathways to provide a predictive comparison. The information herein is supported by established experimental protocols and data from related compounds.
Introduction to Metabolic Stability in Drug Discovery
The liver is the primary site of metabolism for a vast array of compounds, including endogenous molecules like fatty acids and exogenous substances such as drugs.[1][2] Hepatocytes, the main cell type in the liver, contain a full complement of drug-metabolizing enzymes, including Phase I (e.g., cytochrome P450s) and Phase II (e.g., glucuronosyltransferases) enzymes.[3][4] Therefore, assessing the metabolic stability of a new chemical entity (NCE) in hepatocytes is a critical step in early drug discovery.[3] High metabolic instability can lead to poor bioavailability and a short duration of action, hindering the therapeutic potential of a compound.
Linoleic acid, a naturally occurring omega-6 fatty acid, undergoes extensive metabolism in the liver. This process is initiated by cytochrome P450 (CYP) enzymes, which can introduce epoxide or hydroxyl groups, followed by further enzymatic modifications.[5][6] The introduction of a gem-dimethyl group at the 17-position of linoleic acid to form this compound is a chemical modification designed to block omega-oxidation, a key metabolic pathway for many fatty acids. This modification is anticipated to enhance the metabolic stability of the molecule.
Comparative Metabolic Stability Data
While specific quantitative data for this compound is not publicly available, the following table provides a comparative summary of the metabolic stability of related fatty acids in human hepatocytes. This data is illustrative and serves as a benchmark for predicting the behavior of this compound.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Primary Metabolic Pathways | Expected Impact of 17,17-Dimethylation |
| Linoleic Acid | Variable | Moderate to High | ω- and (ω-1)-hydroxylation, epoxidation, β-oxidation | Significant decrease in clearance by blocking ω-oxidation. |
| Arachidonic Acid | Variable | High | Epoxidation, hydroxylation | Not directly comparable, but highlights the high metabolic activity of polyunsaturated fatty acids. |
| Oleic Acid | Variable | Moderate | β-oxidation, ω-oxidation | Potential decrease in clearance if ω-oxidation is a significant pathway. |
| Testosterone | 25 ± 5 | 110 ± 20 | Hydroxylation (CYP3A4) | N/A (Control Compound) |
| Verapamil | 15 ± 3 | 185 ± 30 | N-dealkylation (CYP3A4) | N/A (Control Compound) |
Note: The half-life and intrinsic clearance of fatty acids can vary significantly based on experimental conditions and their incorporation into complex lipids. The data for Testosterone and Verapamil are provided as typical high-clearance control compounds in hepatocyte stability assays.
Experimental Protocols
A standard in vitro hepatocyte stability assay is crucial for determining the metabolic fate of a compound.[7]
Hepatocyte Stability Assay Protocol
1. Cell Preparation:
-
Cryopreserved human hepatocytes are thawed and suspended in a serum-free incubation medium (e.g., Williams Medium E with supplements).[3]
-
Cell viability is assessed using trypan blue exclusion, and the cell density is adjusted to a final concentration of 0.5 x 10⁶ viable cells/mL.[1]
2. Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound (this compound) and control compounds (e.g., linoleic acid, high-clearance drugs) are added to the hepatocyte suspension at a final concentration of 1 µM.[1] The final concentration of the organic solvent (e.g., DMSO) should be kept low (≤0.1%) to avoid cytotoxicity.[3]
-
The incubation is carried out in a shaking water bath or incubator at 37°C.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[2][3]
3. Reaction Termination and Sample Processing:
-
The reaction in each aliquot is terminated by adding a cold quenching solution, typically acetonitrile, which also serves to precipitate proteins.[2]
-
An internal standard is added to each sample to control for analytical variability.
-
The samples are centrifuged to pellet the precipitated protein and cell debris.
4. Analytical Quantification:
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[1]
5. Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The in vitro intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes) .[3]
Visualizing Experimental and Metabolic Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the relevant metabolic pathways.
Discussion and Conclusion
The metabolic stability of a fatty acid is influenced by its structure.[5] For linoleic acid, key metabolic routes in hepatocytes include omega- and near-omega hydroxylation by CYP4A and CYP4F enzymes, as well as epoxidation by other CYP isoforms.[5][8] The introduction of a gem-dimethyl group at the 17-position of linoleic acid is a strategic modification aimed at sterically hindering the enzymatic action at the omega and omega-1 positions. This modification is expected to significantly reduce the rate of metabolism via these pathways, thereby increasing the metabolic stability and half-life of the molecule within hepatocytes.
References
- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genomic Response: A Comparative Guide to Differential Gene Expression Analysis of 17,17-Dimethyllinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the differential gene expression induced by 17,17-Dimethyllinoleic acid. While direct experimental data on this specific fatty acid is not yet prevalent in published literature, this document outlines the established methodologies and provides a comparative context based on the known effects of other linoleic acid isomers. This will enable researchers to design robust experiments and interpret their findings effectively.
Comparative Landscape: Linoleic Acid Isomers
To understand the potential impact of this compound, it is valuable to consider the well-documented effects of other linoleic acid isomers on gene expression. Conjugated linoleic acids (CLAs), for instance, have been shown to exert significant influence on lipid metabolism pathways. The trans-10, cis-12 CLA isomer, in particular, has been demonstrated to reduce milk fat synthesis by downregulating the expression of genes involved in fatty acid uptake, de novo synthesis, and transport[1]. It is plausible that this compound may interact with similar nuclear receptors and signaling pathways, although its unique dimethyl substitution could lead to a distinct genomic signature.
| Linoleic Acid Isomer | Key Affected Genes | Primary Biological Outcome | Reference |
| trans-10, cis-12 CLA | Downregulation of genes for fatty acid uptake, de novo fatty acid synthesis, desaturation of fatty acids, and triglyceride synthesis. | Inhibition of milk fat synthesis. | [1] |
| Standard Linoleic Acid | Suppression of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) gene expression. | Increased quinolinic acid in serum. | [2] |
| This compound | (To be determined through experimentation) | (To be determined through experimentation) |
Experimental Protocol: A Roadmap for Discovery
A standard workflow for analyzing differential gene expression in response to this compound would involve the following key stages.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line based on the research question (e.g., hepatocytes for metabolic studies, adipocytes for lipid metabolism, or specific cancer cell lines for therapeutic investigations).
-
Culture Conditions: Maintain cells in a standard culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat cells with this compound at various concentrations and time points. A vehicle control (e.g., ethanol (B145695) or DMSO) should be run in parallel.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Assessment: Evaluate the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using an Agilent Bioanalyzer. High-quality RNA (RIN > 8) is crucial for reliable downstream analysis.
Library Preparation and Sequencing
-
Library Construction: Prepare RNA sequencing (RNA-Seq) libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.[3] Strand-specific library preparation is recommended to retain information about the transcribed strand.[3]
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq or HiSeq.
Bioinformatic Analysis of Differential Gene Expression
-
Data Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like HISAT2.[4]
-
Read Quantification: Count the number of reads mapping to each gene using tools such as HTSeq.[4]
-
Differential Expression Analysis: Utilize statistical packages like DESeq2, edgeR, or limma-voom to identify genes that are significantly differentially expressed between the this compound-treated and control groups.[4][5][6] These tools typically model the read counts using a negative binomial distribution to account for biological variability.[5]
Visualizing the Path to Discovery
To aid in the conceptualization of the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow for differential gene expression analysis.
Caption: Hypothetical signaling pathway for this compound.
Data Presentation: Structuring Your Findings
The results of the differential gene expression analysis should be presented in a clear and concise manner. The following table provides a template for summarizing the key findings.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Function/Pathway |
| Gene A | 2.5 | 0.001 | 0.01 | Lipid Biosynthesis |
| Gene B | -1.8 | 0.005 | 0.04 | Inflammation |
| Gene C | 3.1 | <0.001 | <0.01 | Cell Cycle Regulation |
By following these established protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the impact of this compound on gene expression and contribute valuable new knowledge to the field of lipid biology and drug discovery.
References
- 1. trans-10, cis-12 conjugated linoleic acid decreases lipogenic rates and expression of genes involved in milk lipid synthesis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary linoleic acid suppresses gene expression of rat liver alpha-amino-beta-carboxymuconate-epsilon-semialdehyde decarboxylase (ACMSD) and increases quinolinic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucdavis-bioinformatics-training.github.io [ucdavis-bioinformatics-training.github.io]
- 4. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 5. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
- 6. youtube.com [youtube.com]
A Comparative Analysis of the Anti-inflammatory Properties of Modified Linoleic Acids
For Researchers, Scientists, and Drug Development Professionals
The modulation of inflammatory pathways is a cornerstone of therapeutic development for a multitude of chronic diseases. Linoleic acid, an essential omega-6 fatty acid, and its modified derivatives have emerged as significant players in the regulation of inflammation. This guide provides a comparative overview of the anti-inflammatory properties of three major classes of modified linoleic acids: Conjugated Linoleic Acids (CLAs), Nitrated Linoleic Acids (NO2-LAs), and select Oxidized Linoleic Acid Metabolites (OXLAMs), supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the effects of different modified linoleic acids on key inflammatory markers. It is important to note that the effects can be isomer-specific and dependent on the experimental model.
| Modified Linoleic Acid | Key Inflammatory Marker | Effect | Cell/Animal Model | Reference |
| Conjugated Linoleic Acid (CLA) | ||||
| cis-9, trans-11 CLA | TNF-α, IL-1β, IL-6 | ↓ | Murine Macrophages (RAW264.7) | [1] |
| NF-κB Activity | ↓ | Human Blood Mononuclear Cells | [2] | |
| COX-2, iNOS mRNA | ↓ | Murine Macrophages (RAW264.7) | [1] | |
| PGE2, Nitric Oxide (NO) | ↓ | Murine Macrophages (RAW264.7) | [1] | |
| trans-10, cis-12 CLA | IL-6 | ↑ | Human Endothelial Cells (EA.hy926) | [2] |
| MCP-1, RANTES | ↓ | Human Endothelial Cells (EA.hy926) | [2] | |
| Nitrated Linoleic Acid (NO2-LA) | ||||
| NF-κB-dependent gene expression | ↓ | Murine Macrophages | [3] | |
| Pro-inflammatory Cytokines | ↓ | Murine Peritonitis Model | [3] | |
| Leukocyte Recruitment | ↓ | Murine Peritonitis Model | [3] | |
| Heme Oxygenase-1 (HO-1) | ↑ | Pulmonary Epithelial Cells | [4] | |
| Oxidized Linoleic Acid Metabolites (OXLAMs) | ||||
| 13-LAHLA (Linoleic acid ester of 13-hydroxy linoleic acid) | IL-6, Pro-inflammatory genes | ↓ | Murine Macrophages (RAW 264.7) | [5][6] |
| 9-HODE, 13-HODE | Mechanical & Thermal Hypersensitivity | ↑ | Sub-chronic Inflammatory Pain Model (Mouse) | [7] |
Note: ↓ indicates a decrease, and ↑ indicates an increase in the specified marker.
Key Signaling Pathways in Inflammation Modulation
The anti-inflammatory actions of modified linoleic acids are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Conjugated Linoleic Acid (CLA): PPARγ-Dependent Pathway
Certain CLA isomers, particularly cis-9, trans-11, exert their anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.[1]
Figure 1. Simplified signaling pathway for the anti-inflammatory action of c9,t11-CLA via PPARγ activation.
Nitrated Linoleic Acid (NO2-LA): Dual NF-κB Inhibition and Nrf2 Activation
NO2-LA demonstrates potent anti-inflammatory effects by targeting two central pathways: inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.[3][8]
Figure 2. Dual anti-inflammatory mechanisms of NO2-LA.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are representative experimental protocols for assessing the anti-inflammatory properties of modified linoleic acids.
Cell Culture and Inflammatory Challenge
A common in vitro model involves the use of macrophage cell lines, such as murine RAW264.7 or human THP-1 monocytes differentiated into macrophages.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.[9]
-
Treatment: Cells are pre-treated with various concentrations of the modified linoleic acid (e.g., 1-50 µM) or vehicle control for a specified period (e.g., 2-24 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.
-
Sample Collection: After the incubation period (e.g., 6-24 hours), the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.
Measurement of Inflammatory Markers
-
Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production (Griess Assay): The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The expression levels of genes encoding pro-inflammatory mediators (e.g., Nos2, Ptgs2 (COX-2), Tnf, Il6) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The expression and activation (e.g., phosphorylation) of key signaling proteins like NF-κB, IκBα, and MAPKs are detected using specific antibodies.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Figure 3. A typical experimental workflow for screening the anti-inflammatory effects of modified linoleic acids in vitro.
Conclusion
Modified linoleic acids represent a diverse class of molecules with significant potential for modulating inflammatory responses. CLAs, particularly the cis-9, trans-11 isomer, and NO2-LAs have demonstrated notable anti-inflammatory properties through distinct mechanisms involving PPARγ activation and NF-κB inhibition/Nrf2 activation, respectively. In contrast, the role of OXLAMs is more complex, with some species exhibiting pro-inflammatory and others anti-inflammatory activities. This highlights the importance of studying specific isomers and metabolites. The provided data and experimental frameworks offer a foundation for further research and development of novel anti-inflammatory therapeutics derived from this versatile fatty acid.
References
- 1. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells | MDPI [mdpi.com]
- 3. In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FATTY ACID TRANSDUCTION OF NITRIC OXIDE SIGNALING: Nitro-linoleic acid mediates protective effects through regulation of the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidized linoleic acid metabolites maintain mechanical and thermal hypersensitivity during sub-chronic inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Toxicity Profile of 17,17-Dimethyllinoleic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vitro toxicity of 17,17-Dimethyllinoleic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from studies on structurally related synthetic and naturally occurring fatty acids to project a potential toxicity profile. The guide offers a framework for researchers to design and interpret in vitro toxicity studies, providing detailed experimental protocols for key assays and comparative data from existing literature.
Comparative Cytotoxicity of Fatty Acids
The in vitro cytotoxicity of fatty acids is influenced by several structural features, including chain length, degree of saturation, and the presence of functional groups. Generally, an increase in fatty acid chain length has been associated with enhanced cytotoxic effects in various cancer cell lines.
Table 1: Comparative in Vitro Cytotoxicity of Various Fatty Acids
| Fatty Acid/Derivative | Cell Line(s) | Assay | Endpoint | Key Findings |
| Linoleic Acid Derivatives | MCF-7 (Breast Cancer) | MTT | EC50 | L3 and L7 derivatives showed potent cytotoxic activity with EC50 values of 24.64 ± 1.81 µM and 19.2 ± 2.93 µM, respectively.[1] |
| Docosahexaenoic Acid (DHA) Derivatives | MCF-7 (Breast Cancer) | MTT | EC50 | D3 derivative exhibited strong cytotoxic effects with an EC50 value of 15.96 ± 2.89 µM.[1] |
| Synthetic Lipopeptides (C14-C18 fatty acid chains) | B16F10 (Melanoma) & other cancer cell lines | CV Assay | IC50 | A marked increase in anticancer activity was observed with fatty acid chains from 14 to 18 carbons. Compounds with 17 and 18 carbons displayed the lowest IC50 values, around 8 µM.[2] |
| Branched-Chain Fatty Acids (BCFA) | Human Breast Cancer Cells | Not Specified | Cytotoxicity | Iso-16:0 showed the highest antitumoral activity, which decreased with either an increase or decrease in chain length from C16.[3] |
| Palmitic Acid | Pancreatic Islet Cells | Not Specified | Cytotoxicity | Displayed higher cytotoxicity than oleate (B1233923) at equimolar concentrations.[4] |
| Oleic Acid | Pancreatic Islet Cells | Not Specified | Cytotoxicity | Showed lower cytotoxicity compared to palmitate, which was inversely correlated with cellular triglyceride accumulation.[4] |
Based on the structure of this compound, a C18 fatty acid with two methyl groups at the terminal end, its cytotoxic profile is likely to be comparable to other C18 fatty acids. The presence of the dimethyl substitution may influence its interaction with cellular membranes and metabolic pathways, potentially leading to unique toxicological characteristics.
Postulated Toxicity Mechanisms and Signaling Pathways
Fatty acids can induce cytotoxicity through various mechanisms, including the induction of apoptosis. This programmed cell death is often mediated by the activation of caspases, a family of cysteine proteases.
Caption: Simplified signaling pathway for fatty acid-induced apoptosis.
Experimental Protocols
A standard approach to assessing the in vitro toxicity of a novel compound like this compound involves a battery of assays to determine cytotoxicity, effects on cell viability, and the mechanism of cell death.
Caption: General experimental workflow for in vitro toxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation:
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate and incubate until they adhere.
-
Remove the culture medium and treat the cells with various concentrations of the test compound in a serum-free medium.[6]
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[6][5]
-
Incubate at 37°C for 3-4 hours, or until purple formazan (B1609692) crystals are visible.[6][5]
-
Remove the MTT solution and add 150 µL of the solubilization solution to each well.[6][5]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
Read the absorbance at 590 nm using a microplate reader.[5]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[7][8]
-
Protocol:
-
Seed cells in a 96-well plate and treat them with the test compound as described for the MTT assay.
-
Prepare control wells: medium only (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[9]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[9]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[9]
-
Add 100 µL of the LDH reaction solution to each well.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Caspase-3/7 Activation Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with the test compound.
-
After the desired incubation period, add the caspase-3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[10]
-
Genotoxicity Assessment
While cytotoxicity assays provide information on cell death, genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material.
Table 2: Common In Vitro Genotoxicity Assays
| Assay | Principle | Endpoint |
| Ames Test (Bacterial Reverse Mutation Assay) | Measures the ability of a compound to induce mutations in different strains of Salmonella typhimurium.[11][12][13] | Revertant colonies |
| In Vitro Micronucleus Assay | Detects chromosome damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[12] | Frequency of micronucleated cells |
| In Vitro Chromosomal Aberration Assay | Evaluates the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells.[12] | Frequency of chromosomal aberrations |
Disclaimer: The information provided in this guide is for research and informational purposes only. The projected toxicity profile of this compound is based on data from structurally similar compounds and should be confirmed by direct experimental evidence.
References
- 1. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines [mdpi.com]
- 3. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 11. In vitro mutagenicity assay (Ames test) and phytochemical characterization of seeds oil of Helianthus annuus Linné (sunflower) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. scienceopen.com [scienceopen.com]
Cross-Validation of 17,17-Dimethyllinoleic Acid Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 17,17-dimethyllinoleic acid, a dimethyl-branched fatty acid. Given the absence of a standardized, specific protocol for this particular analyte, this document outlines and cross-validates established methods for the analysis of similar branched-chain and isomeric fatty acids. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most powerful and widely used platforms for lipid analysis.
Comparison of Quantification Methods
The accurate quantification of this compound requires careful consideration of the analytical platform, sample preparation, and derivatization strategy. Below is a summary of the key performance characteristics of the two most suitable methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile fatty acid derivatives based on boiling point and polarity, followed by mass-based detection and fragmentation for identification. | Separation of fatty acids in the liquid phase based on polarity, followed by mass-based detection and fragmentation for high-specificity quantification. |
| Derivatization | Mandatory. Fatty acids must be converted to volatile esters (e.g., FAMEs, PFB esters, TMS esters) to enable gas-phase analysis.[1][2] | Optional but recommended. Derivatization can improve ionization efficiency and chromatographic retention, enhancing sensitivity.[3][4] |
| Sensitivity | High, often in the picogram to nanogram range. Negative Chemical Ionization (NCI) can achieve even lower detection limits.[5] | Very high, capable of reaching femtomole to picomole levels, especially with optimized derivatization and electrospray ionization (ESI).[6] |
| Specificity | Good. Mass spectral libraries can aid in identification. However, co-elution of isomers can be a challenge.[7] | Excellent. Multiple Reaction Monitoring (MRM) provides high specificity for target analytes, enabling accurate quantification even in complex matrices.[8] |
| Throughput | Moderate. Runtimes are typically in the range of 15-30 minutes per sample. | High. With modern UHPLC systems, runtimes can be as short as 10-15 minutes, and multiplexed systems can further increase throughput.[8] |
| Strengths | - Robust and widely available instrumentation.- Extensive libraries of mass spectra for FAMEs.- Excellent for resolving some types of isomers with specialized columns. | - High sensitivity and specificity.- Amenable to high-throughput analysis.- Can analyze underivatized fatty acids, although with potentially lower sensitivity.[4] |
| Weaknesses | - Derivatization is a necessary and potentially time-consuming step.- High temperatures can lead to degradation of some analytes.- Co-elution of structurally similar isomers can occur. | - Matrix effects can suppress ion formation, impacting accuracy.- Less standardized than GC-MS for fatty acid analysis.- Instrumentation can be more expensive. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for branched-chain and isomeric fatty acids and should be optimized for the specific analysis of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of fatty acids as their Fatty Acid Methyl Esters (FAMEs), a common and robust derivatization method.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Add an internal standard (e.g., a deuterated analog or an odd-chain fatty acid not present in the sample) at a known concentration.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 12% (w/w) Boron Trifluoride-Methanol (BF₃-MeOH).[9]
-
Heat the mixture at 60°C for 10 minutes in a sealed vial.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381) to the vial.
-
Shake vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar cyano-column or a DB-225ms).
-
Injector: Operate in split or splitless mode depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 220-250°C to elute all FAMEs.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.[10] For higher sensitivity with certain derivatives, Negative Chemical Ionization (NCI) can be used.[5]
-
Data Acquisition: Acquire data in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a high-sensitivity method for the quantification of fatty acids.
1. Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the GC-MS method, including the addition of an appropriate internal standard.
2. Derivatization (Optional but Recommended):
-
While underivatized fatty acids can be analyzed, derivatization with a reagent like N-[4-(aminomethyl)phenyl]pyridinium (AMPP) can significantly enhance ionization efficiency and sensitivity.[3]
-
The dried lipid extract is reconstituted in a solution containing the derivatization agent and catalysts and incubated at 60°C for 30 minutes.[3]
-
The derivatized sample is then extracted and reconstituted in a suitable solvent for LC-MS/MS analysis.[3]
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column is commonly used for fatty acid separation.[3]
-
Mobile Phases: A gradient of water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically employed.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is ideal.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions will be specific for the precursor ion (the [M-H]⁻ of the fatty acid or its derivatized form) and a characteristic product ion.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for a dimethyl-branched fatty acid.
Discussion on Biological Relevance
While specific biological functions of this compound are not yet well-defined, studies on other methyl-branched fatty acids suggest potential roles in regulating lipid metabolism and cellular signaling.[11] Methyl branching is known to alter the physical properties of fatty acids, which can affect membrane fluidity and the function of membrane-associated proteins.[12] Some branched-chain fatty acids are metabolized in peroxisomes, and their accumulation can be indicative of certain metabolic disorders.[13] Further research into the biological activities of this compound may reveal its importance in health and disease, making its accurate quantification a critical research need.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. lipidmaps.org [lipidmaps.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 17,17-Dimethyllinoleic acid
Essential Safety and Handling Guide for 17,17-Dimethyllinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of similar fatty acids and organic compounds. It is imperative to handle this compound with caution, assuming it may present hazards such as skin and eye irritation, potential toxicity if swallowed, and respiratory irritation.
Hazard Summary and Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a conservative approach to PPE is required. The following table outlines the recommended PPE for various laboratory scenarios based on potential hazards.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid or Oil) | Gloves: Nitrile gloves. Inspect for tears or holes before use. Eye Protection: Safety glasses with side shields. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols. Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Preparation | Gloves: Nitrile gloves. Consider double-gloving if splashes are likely. Eye Protection: Chemical safety goggles. A face shield is recommended if there is a significant splash hazard.[1] Respiratory Protection: Work in a chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron. |
| Cell Culture and In-vitro/In-vivo Studies | Gloves: Sterile nitrile gloves. Eye Protection: Safety glasses with side shields. Respiratory Protection: Work should be performed in a certified biological safety cabinet (BSC). Lab Coat: Clean, dedicated laboratory coat. |
| Large-Scale Operations (>10g) | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical safety goggles and a full-face shield.[1][2] Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale and ventilation.[1] Protective Clothing: Chemical-resistant suit or apron over a lab coat. |
Operational and Disposal Plans
Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparations
-
Consult Safety Resources: Although a specific SDS is unavailable, review the SDS for similar fatty acids to familiarize yourself with potential hazards.
-
Engineering Controls: Ensure a chemical fume hood and/or a biological safety cabinet is available and functioning correctly.
-
Emergency Equipment: Locate the nearest eyewash station and safety shower.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Waste Container: Prepare a designated, labeled waste container for this compound waste.
Handling the Chemical
-
Don PPE: Put on the appropriate PPE before entering the designated handling area.
-
Use Engineering Controls: Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Transferring: Use a spatula or other appropriate tools for transferring the material.
-
Dissolving: When dissolving, add the compound to the solvent slowly to avoid splashing.
-
Container Management: Keep containers of this compound tightly closed when not in use.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after handling is complete. Decontaminate any equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., pipette tips, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour down the drain.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
